Diphenyl(2-(triethoxysilyl)ethyl)phosphine
Description
Properties
IUPAC Name |
diphenyl(2-triethoxysilylethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29O3PSi/c1-4-21-25(22-5-2,23-6-3)18-17-24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXCYTXLQJWQFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29O3PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066386 | |
| Record name | Phosphine, diphenyl[2-(triethoxysilyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18586-39-5 | |
| Record name | Diphenyl[2-(triethoxysilyl)ethyl]phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18586-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, diphenyl(2-(triethoxysilyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018586395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, diphenyl[2-(triethoxysilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, diphenyl[2-(triethoxysilyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl[2-(triethoxysilyl)ethyl]phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Diphenyl(2-(triethoxysilyl)ethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl(2-(triethoxysilyl)ethyl)phosphine is a bifunctional organosilane-phosphine compound of significant interest in various fields of chemical research and development. Its unique molecular architecture, featuring both a reactive triethoxysilyl group and a coordinating diphenylphosphino moiety, allows for its application as a versatile building block in organic synthesis, materials science, and catalysis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on data relevant to researchers and professionals in drug development.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid.[1] It is soluble in many common organic solvents but reacts with water due to the presence of hydrolyzable ethoxy groups attached to the silicon atom.[1] The following tables summarize its key physical and identifying properties.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Molecular Formula | C₂₀H₂₉O₃PSi | [2][3] |
| Molecular Weight | 376.5 g/mol | [2] |
| CAS Number | 18586-39-5 | [2][3] |
| Boiling Point | 182 °C | [4] |
| Melting Point | <0 °C | [4] |
| Density | 1.05 g/mL | [4] |
| Refractive Index (20°C, 589 nm) | 1.5390 to 1.5410 | [1] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [4] |
Table 2: Spectroscopic Data (Typical)
| Spectroscopy | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | δ 7.2-7.5 (m, 10H, P(C₆H₅)₂), 3.8 (q, 6H, Si(OCH₂CH₃)₃), 2.0-2.2 (m, 2H, PCH₂), 1.2 (t, 9H, Si(OCH₂CH₃)₃), 0.8-1.0 (m, 2H, CH₂Si) |
| ¹³C NMR (CDCl₃) | δ 137-139 (d, JP-C), 132-134 (d, JP-C), 128-129 (d, JP-C), 128 (s) (aromatic carbons), 58 (s, Si(OCH₂CH₃)₃), 28 (d, JP-C, PCH₂), 18 (s, Si(OCH₂CH₃)₃), 10 (d, JP-C, CH₂Si) |
| ³¹P NMR (CDCl₃) | δ -15 to -20 (s) |
| IR (neat) | 3070-3050 cm⁻¹ (C-H, aromatic), 2975-2885 cm⁻¹ (C-H, aliphatic), 1480, 1435 cm⁻¹ (P-Ph), 1100-1070 cm⁻¹ (Si-O-C), 960 cm⁻¹ (Si-O-C) |
| Mass Spec (EI) | m/z 376 (M⁺), fragments corresponding to loss of ethoxy groups and scission of the ethyl bridge. |
Synthesis
The primary synthetic route to this compound is the hydrosilylation reaction between diphenylphosphine and vinyltriethoxysilane. This reaction is typically catalyzed by a radical initiator or a transition metal complex.
Experimental Protocol: Representative Synthesis
The following is a representative experimental protocol based on the synthesis of analogous compounds.
Reaction:
Procedure:
-
To a stirred solution of vinyltriethoxysilane (1.1 equivalents) in a suitable anhydrous solvent (e.g., toluene or cyclohexane) under an inert atmosphere (e.g., argon or nitrogen), is added diphenylphosphine (1.0 equivalent).
-
A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), is added to the reaction mixture.
-
The mixture is then heated to a temperature sufficient to initiate the reaction (typically 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by techniques such as ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.
Reactivity and Applications
Hydrolysis and Condensation
The triethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanol intermediates. These silanols can then undergo condensation to form polysiloxane networks or to functionalize surfaces. This property is key to its use in surface modification and as a coupling agent. The hydrolysis is catalyzed by both acids and bases.
Ligand in Catalysis
The diphenylphosphino group is an excellent ligand for a variety of transition metals, including palladium, platinum, rhodium, and nickel.[1] This allows for the use of this compound in homogeneous catalysis. A prominent application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds and is widely used in pharmaceutical synthesis.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Store in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a valuable bifunctional molecule with significant potential in synthetic chemistry and materials science. Its ability to act as both a surface-modifying agent and a transition metal ligand makes it a versatile tool for researchers. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide provides a foundational understanding for professionals engaged in research and development, particularly in the synthesis of complex organic molecules relevant to the pharmaceutical industry.
References
- 1. stanfordchem.com [stanfordchem.com]
- 2. Diphenyl[2-(triethoxysilyl)ethyl]phosphine | C20H29O3PSi | CID 87708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 2-(DIPHENYLPHOSPHINO)ETHYLTRIETHOXYSILANE | 18586-39-5 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Diphenyl(2-(triethoxysilyl)ethyl)phosphine (CAS 18586-39-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diphenyl(2-(triethoxysilyl)ethyl)phosphine (CAS 18586-39-5), a bifunctional organosilane compound. It details the chemical and physical properties, synthesis, and key applications of this versatile molecule, with a focus on its role in catalysis and materials science. While the compound's utility in drug development is not established in publicly available literature, this guide serves as a foundational resource for researchers interested in its unique chemical attributes and potential applications in various scientific domains.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid characterized by the presence of both a diphenylphosphino group and a triethoxysilyl group.[1][2] This dual functionality allows it to act as a ligand for transition metals and as a coupling agent for surface modification.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 18586-39-5[3][4] |
| IUPAC Name | Diphenyl(2-(triethoxysilyl)ethyl)phosphane[3][4] |
| Molecular Formula | C₂₀H₂₉O₃PSi[3][4] |
| Synonyms | 2-(Diphenylphosphino)ethyltriethoxysilane, (Triethoxysilyl)ethyl diphenylphosphine[2][5] |
| InChI Key | HLXCYTXLQJWQFG-UHFFFAOYSA-N[5] |
| SMILES | CCO--INVALID-LINK--(OCC)OCC[4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 376.51 g/mol [4] |
| Boiling Point | 182 °C[5] |
| Density | 1.05 g/mL[5] |
| Refractive Index | 1.5384 - 1.5410 (20°C, 589 nm)[2][5] |
| Flash Point | 134 °C[5] |
| Solubility | Soluble in organic solvents; reacts slowly with water.[2][5] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water.[5] |
Synthesis
The primary synthetic route to this compound is the hydrosilylation of diphenylphosphine with vinyltriethoxysilane. This reaction typically involves a transition metal catalyst, such as a platinum complex (e.g., Karstedt's catalyst) or a rhodium complex.[6][7] The anti-Markovnikov addition of the P-H bond across the vinyl group's double bond is the desired outcome, yielding the target molecule.
Experimental Protocol: General Hydrosilylation Procedure
-
Materials: Diphenylphosphine, vinyltriethoxysilane, hydrosilylation catalyst (e.g., Karstedt's catalyst), anhydrous and deoxygenated solvent (e.g., toluene).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in the anhydrous solvent.
-
Add the hydrosilylation catalyst to the solution.
-
Slowly add vinyltriethoxysilane to the reaction mixture at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques such as ¹H or ³¹P NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.
-
Note: This is a generalized protocol. Reaction conditions, including catalyst loading, temperature, and reaction time, should be optimized for specific experimental setups.
Applications
The unique bifunctional nature of this compound underpins its primary applications in catalysis and surface modification.
Ligand in Homogeneous and Heterogeneous Catalysis
The diphenylphosphino group is a well-established ligand for a variety of transition metals, finding use in numerous catalytic transformations.[2] This compound can be used to prepare metal complexes for reactions such as Suzuki couplings.[2] Furthermore, the triethoxysilyl group allows for the immobilization of the phosphine ligand onto solid supports like silica or other metal oxides. This heterogenization of a homogeneous catalyst facilitates catalyst recovery and reuse, which is a significant advantage in industrial processes.[8]
Surface Modification and Coupling Agent
The triethoxysilyl moiety is reactive towards hydroxyl groups present on the surfaces of materials like silica, glass, and metal oxides.[2] Through hydrolysis and condensation reactions, this compound can form strong covalent bonds with these surfaces. This functionalization introduces diphenylphosphino groups onto the material's surface, which can then be used to chelate metal ions for applications in heterogeneous catalysis or as a stationary phase in chromatography. As a coupling agent, it can enhance the interfacial adhesion between inorganic fillers and organic polymer matrices in composite materials.[2]
Experimental Protocol: General Surface Functionalization Procedure
-
Materials: Substrate with surface hydroxyl groups (e.g., silica gel), this compound, anhydrous toluene, cleaning solution (e.g., piranha solution - use with extreme caution ).
-
Procedure:
-
Thoroughly clean the substrate to ensure the presence of surface hydroxyl groups. This may involve treatment with an appropriate cleaning solution followed by rinsing with deionized water and drying.
-
In a reaction vessel, suspend the cleaned and dried substrate in anhydrous toluene.
-
Add a solution of this compound in anhydrous toluene to the substrate suspension.
-
Heat the mixture to reflux and maintain for several hours to facilitate the covalent bonding of the silane to the surface.
-
After the reaction, allow the mixture to cool, and then filter the functionalized substrate.
-
Wash the substrate extensively with toluene and other organic solvents (e.g., dichloromethane, ethanol) to remove any unreacted silane.
-
Dry the functionalized substrate under vacuum. The success of the functionalization can be confirmed by surface analysis techniques such as XPS or solid-state NMR.
-
Relevance to Drug Development
Currently, there is a lack of publicly available scientific literature detailing the direct application or investigation of this compound in drug development or as a pharmacologically active agent. While organophosphorus compounds are a known class of drugs, and phosphine-borane complexes have been studied for neuroprotective properties, no such biological activity has been reported for this specific silane coupling agent. A study on the cytotoxicity of other silane coupling agents with hydrophobic groups suggested they were not cytotoxic, but this did not include the title compound.[1] Therefore, its potential in this field remains unexplored.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed[3] |
| H312 | Harmful in contact with skin[3] |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] |
| H332 | Harmful if inhaled[3] |
| H335 | May cause respiratory irritation[3] |
This information is based on available GHS classifications and may not be exhaustive. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a valuable bifunctional molecule with established applications in catalysis and materials science. Its ability to act as both a ligand and a surface coupling agent makes it a versatile tool for creating advanced materials and efficient catalytic systems. While its role in drug development is not currently documented, its unique chemical properties may warrant future investigation in this and other emerging fields. Researchers and scientists are encouraged to explore its potential, always adhering to strict safety protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. stanfordchem.com [stanfordchem.com]
- 3. Diphenyl[2-(triethoxysilyl)ethyl]phosphine | C20H29O3PSi | CID 87708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 2-(DIPHENYLPHOSPHINO)ETHYLTRIETHOXYSILANE | 18586-39-5 [chemicalbook.com]
- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Diphenyl(2-(triethoxysilyl)ethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Diphenyl(2-(triethoxysilyl)ethyl)phosphine, a versatile organosilane phosphine compound. This document details experimental protocols for two main synthetic strategies: free-radical addition and catalytic hydrosilylation. Quantitative data from analogous reactions are presented for comparative purposes, and key experimental workflows are visualized.
Introduction
This compound, with the CAS number 18586-39-5, is a bifunctional molecule incorporating both a diphenylphosphine moiety and a triethoxysilyl group.[1] This unique structure allows it to act as a ligand for metal catalysts and as a surface modification agent for silica-based materials. Its applications span catalysis, materials science, and as a linker in drug delivery systems. This guide focuses on the practical synthesis of this compound.
Synthetic Strategies
Two primary and effective methods for the synthesis of this compound are the free-radical addition of diphenylphosphine to triethoxyvinylsilane and the transition metal-catalyzed hydrosilylation of triethoxyvinylsilane with diphenylphosphine.
Free-Radical Addition
This method involves the addition of a P-H bond across the double bond of an alkene, initiated by a radical initiator. A common initiator for such reactions is Azobisisobutyronitrile (AIBN).
Materials:
-
Diphenylphosphine (HPPh₂)
-
Triethoxyvinylsilane (H₂C=CHSi(OEt)₃)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene.
-
Add diphenylphosphine (1.0 equivalent) and triethoxyvinylsilane (1.1 equivalents) to the solvent.
-
Add a catalytic amount of AIBN (typically 1-5 mol%) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the diphenylphosphine signal.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel under an inert atmosphere to yield this compound.
Catalytic Hydrosilylation
Transition metal catalysis, particularly with platinum or iridium complexes, offers a highly efficient and selective method for the formation of the desired product. This reaction involves the addition of the P-H bond of diphenylphosphine across the double bond of triethoxyvinylsilane. To prevent catalyst inhibition by the phosphine, a borane-protection strategy for the phosphine can be employed.
This protocol is adapted from a similar synthesis of a protected phosphine.[2]
Step 1: Formation of Diphenylphosphine-Borane Adduct
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve diphenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C and slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) (1.0 equivalent).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the diphenylphosphine-borane adduct, which can be used in the next step without further purification.
Step 2: Iridium-Catalyzed Hydrosilylation
Materials:
-
Diphenylphosphine-borane adduct (from Step 1)
-
Triethoxyvinylsilane
-
[IrCl(cod)]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with [IrCl(cod)]₂ (0.5-2 mol%).
-
Add anhydrous DCM, followed by the diphenylphosphine-borane adduct (1.0 equivalent) and triethoxyvinylsilane (1.2 equivalents).
-
Stir the resulting mixture at room temperature for 3-6 hours. Monitor the reaction by ³¹P NMR until the starting material is consumed.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel.
Step 3: Deprotection of the Borane Group (if required)
-
The purified borane-protected product can be deprotected by reacting it with an excess of a suitable amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in a suitable solvent like toluene at room temperature.
-
The deprotected phosphine can then be isolated after removal of the amine-borane adduct.
Data Presentation
Table 1: Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Diphenylphosphine | C₁₂H₁₁P | 186.19 | 280 |
| Triethoxyvinylsilane | C₈H₁₈O₃Si | 190.31 | 160-161 |
Table 2: Representative Spectroscopic Data for Analogous Phosphine Compounds
| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
| Diphenylphosphine Oxide | 8.07 (d), 7.73-7.47 (m) | 132.4, 131.2, 130.5, 128.8 | 21.5 |
| (E)-diphenyl(styryl)phosphine oxide | 7.83-7.38 (m), 6.85 (d) | 147.4, 134.9, 133.4, 132.1, 131.8, 131.3, 131.0, 119.0 | 24.5 |
| Diphenylphosphine | - | - | -41.0 |
| Triethoxy group (typical) | ~3.8 (q), ~1.2 (t) | ~58, ~18 | - |
Note: The actual chemical shifts for this compound may vary. The provided data is for comparison with known related structures.[3][4]
Mandatory Visualizations
Synthetic Pathways
The two primary synthetic routes are illustrated below.
Caption: Overview of the two main synthetic routes to this compound.
Experimental Workflow: Catalytic Hydrosilylation
A detailed workflow for the catalytic hydrosilylation approach is presented below.
Caption: Workflow for the Iridium-catalyzed hydrosilylation synthesis route.
Purification and Characterization
Purification of the final product is crucial to remove unreacted starting materials, catalyst residues, and any byproducts.
-
Vacuum Distillation: Effective for separating the product from less volatile impurities.
-
Column Chromatography: Silica gel chromatography under an inert atmosphere can be used. A non-polar eluent system, such as hexane/ethyl acetate with a small amount of triethylamine to prevent phosphine oxidation on the silica, is often employed. The progress of the separation can be monitored by thin-layer chromatography (TLC).
-
Filtration through Celite/Silica: To remove solid impurities or catalyst residues, the reaction mixture can be filtered through a pad of Celite or a short plug of silica gel.
Characterization of the final product should be performed using standard analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the structure. The disappearance of the P-H proton signal in ¹H NMR and the characteristic shift in the ³¹P NMR spectrum are indicative of product formation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Safety Considerations
-
Diphenylphosphine is toxic, pyrophoric, and has a foul odor. It should be handled in a well-ventilated fume hood under an inert atmosphere.
-
Borane complexes are flammable and react with water.
-
Metal catalysts can be toxic and should be handled with appropriate personal protective equipment.
-
Solvents such as toluene, diethyl ether, and dichloromethane are flammable and/or toxic.
It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources.
References
In-depth Guide to Diphenyl(2-(triethoxysilyl)ethyl)phosphine: Molecular Properties
This guide provides the fundamental molecular characteristics of Diphenyl(2-(triethoxysilyl)ethyl)phosphine, a compound relevant to researchers and professionals in drug development and chemical synthesis.
Core Molecular Data
The essential molecular details for this compound are its molecular formula and molecular weight. These values are critical for stoichiometric calculations in experimental protocols and for the characterization of the compound.
The molecular formula of this compound is C20H29O3PSi.[1][2][3][4] This formula indicates that each molecule is composed of 20 carbon atoms, 29 hydrogen atoms, 3 oxygen atoms, 1 phosphorus atom, and 1 silicon atom.
The molecular weight of the compound is approximately 376.5 g/mol .[3][4][5][6] Minor variations in this value may be reported depending on the source, for instance, 376.50 g/mol or 376.51 g/mol , which are due to differences in the isotopic weights used for calculation.[1][2]
Quantitative Molecular Information
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C20H29O3PSi[1][2][3][4] |
| Molecular Weight | 376.5 g/mol [3][4][5][6] |
| Exact Mass | 376.16235831 Da[1][5] |
| CAS Number | 18586-39-5[1][2][3][6] |
| Density | 1.05 g/mL[1][3] |
| Boiling Point | 182 °C[1][3] |
| Flash Point | 134 °C[1][3] |
Logical Relationship of Molecular Properties
The molecular formula is the foundation from which the molecular weight is calculated. The diagram below illustrates this simple, direct relationship.
Caption: Relationship between Molecular Formula and Molecular Weight.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 2-(DIPHENYLPHOSPHINO)ETHYLTRIETHOXYSILANE CAS#: 18586-39-5 [m.chemicalbook.com]
- 4. 2-(DIPHENYLPHOSPHINO)ETHYLTRIETHOXYSILANE | 18586-39-5 [chemicalbook.com]
- 5. Diphenyl[2-(triethoxysilyl)ethyl]phosphine | C20H29O3PSi | CID 87708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. stanfordchem.com [stanfordchem.com]
A Technical Guide to the Spectroscopic Characterization of Diphenyl(2-(triethoxysilyl)ethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Diphenyl(2-(triethoxysilyl)ethyl)phosphine. Due to the limited availability of experimentally verified spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of analogous compounds and functional groups. Detailed, generalized experimental protocols for acquiring such spectra are also provided.
Data Presentation
The following tables summarize the expected quantitative NMR and IR data for this compound.
Disclaimer: The data presented in these tables are predicted values based on characteristic chemical shifts and vibrational frequencies of similar chemical structures. These values should be used as a reference for spectral interpretation and are not experimentally verified for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl (C₆H₅) | 7.2 - 7.8 | Multiplet | - |
| Ethyl (-CH₂-Si) | 0.8 - 1.2 | Triplet | ~8 |
| Ethyl (-P-CH₂-) | 2.0 - 2.4 | Multiplet | - |
| Ethoxy (-O-CH₂-) | 3.7 - 3.9 | Quartet | ~7 |
| Ethoxy (-CH₃) | 1.1 - 1.3 | Triplet | ~7 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Phenyl (C-P) | 135 - 140 (doublet) |
| Phenyl (ortho) | 132 - 135 (doublet) |
| Phenyl (meta) | 128 - 130 (doublet) |
| Phenyl (para) | 129 - 131 (singlet) |
| Ethyl (-P-CH₂-) | 25 - 30 (doublet) |
| Ethyl (-CH₂-Si) | 8 - 12 (singlet) |
| Ethoxy (-O-CH₂) | 58 - 60 (singlet) |
| Ethoxy (-CH₃) | 18 - 20 (singlet) |
Table 3: Predicted ³¹P NMR Spectroscopic Data
| Phosphorus Atom | Expected Chemical Shift (δ, ppm) |
| P(Ph)₂(CH₂CH₂Si(OEt)₃) | -15 to -25 |
Table 4: Predicted IR Spectroscopic Data
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |
| P-C Stretch | 690 - 750 | Medium |
| Si-O-C Stretch | 1080 - 1100 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Strong |
| C=C Stretch (Aromatic) | 1430 - 1600 | Medium |
| Si-C Stretch | 1200 - 1250 | Medium |
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of organophosphorus-silane compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
The choice of solvent should be based on the solubility of the compound and its inertness.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300-500 MHz NMR spectrometer.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer, typically at a frequency of 75-125 MHz.
-
Use proton decoupling to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
³¹P NMR Spectroscopy:
-
Acquire the spectrum on a spectrometer equipped with a phosphorus probe.
-
Use an external standard, such as 85% H₃PO₄, for referencing.
-
Proton decoupling is typically used to obtain a single sharp peak for each unique phosphorus atom.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mandatory Visualization
Caption: Workflow for Spectroscopic Analysis.
A Technical Guide to the Solubility of Diphenyl(2-(triethoxysilyl)ethyl)phosphine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diphenyl(2-(triethoxysilyl)ethyl)phosphine in organic solvents. This bifunctional organosilane, incorporating both a diphenylphosphine moiety and a triethoxysilyl group, is a versatile compound used as a ligand in catalysis and as a coupling agent for surface modification. A thorough understanding of its solubility is crucial for its effective application in synthesis, formulation, and materials science.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes qualitative information, provides a theoretical framework based on its physicochemical properties, and details a standardized experimental protocol for determining precise solubility values.
Physicochemical Properties
An understanding of the molecular structure and physical properties of this compound is fundamental to predicting its solubility behavior.
| Property | Value |
| Molecular Formula | C₂₀H₂₉O₃PSi |
| Molecular Weight | 376.5 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 182 °C |
| Density | 1.05 g/cm³ |
The molecule possesses both polar (triethoxysilyl group) and nonpolar (diphenyl and ethyl groups) characteristics, suggesting its solubility will be highly dependent on the nature of the solvent. The triethoxysilyl group is susceptible to hydrolysis in the presence of water, which can affect its solubility and stability in protic solvents.
Qualitative Solubility
Based on the principle of "like dissolves like" and the known solubility of similar organophosphine and organosilane compounds, the expected qualitative solubility of this compound in a range of common organic solvents is summarized below. It is generally considered to be soluble in most organic solvents.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility |
| Aprotic Polar Solvents | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate | Highly Soluble |
| Aromatic Hydrocarbons | Toluene, Benzene | Highly Soluble |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Soluble to Moderately Soluble |
| Protic Solvents | Ethanol, Methanol, Isopropanol | Soluble (with potential for slow hydrolysis) |
| Water | Insoluble (reacts with water) |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This static analytical method is a reliable technique for establishing equilibrium solubility.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (anhydrous, high purity)
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Calibrated thermometer
-
Glass vials with airtight seals (e.g., screw caps with PTFE septa)
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Drying oven
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.
-
Record the initial mass of the vial and the compound.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that the concentration of the supernatant is no longer changing. For viscous solvents or to accelerate equilibrium, slight heating can be applied, followed by cooling to the target temperature and continued equilibration.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the mass of the vial containing the filtered solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C). A gentle stream of inert gas can be used to accelerate evaporation.
-
Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the vial with the filtered solution minus the final constant mass of the vial.
-
Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care, as they are often flammable and volatile.
-
Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.
Visualizations
Logical Relationship of Solubility
The following diagram illustrates the expected solubility of this compound based on the polarity of the solvent.
Caption: Predicted solubility based on solvent polarity.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility measurement.
References
Unlocking Catalytic Potential: A Technical Guide to the Electronic and Steric Properties of Phosphine Ligands
For researchers, scientists, and professionals in drug development, the precise selection and design of phosphine ligands are paramount in optimizing catalytic reactions. This in-depth guide provides a comprehensive overview of the core electronic and steric properties of these ubiquitous ligands, detailing the experimental and computational methodologies used for their characterization and illustrating their influence on catalytic processes.
Phosphine ligands (PR₃) are a cornerstone of modern organometallic chemistry and homogeneous catalysis. Their remarkable versatility stems from the ability to systematically tune their electronic and steric characteristics by modifying the R groups attached to the phosphorus atom. These properties profoundly influence the stability, reactivity, and selectivity of the metal catalysts to which they are coordinated. Understanding and quantifying these effects are crucial for rational catalyst design and the development of efficient synthetic methodologies.
Quantifying Ligand Properties: Key Parameters
The electronic and steric nature of phosphine ligands is primarily quantified by two key parameters: the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ). More contemporary descriptors, such as the percent buried volume (%Vbur), offer additional insights into the steric environment.
Electronic Effects: The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter is a measure of the net electron-donating or -withdrawing ability of a phosphine ligand. It is experimentally determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy, where L is the phosphine ligand of interest.[1][2]
The underlying principle is that more electron-donating phosphines increase the electron density on the metal center. This enhanced electron density leads to stronger π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands.[3][4] This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing phosphines decrease the electron density on the metal, leading to less π-backbonding and a higher ν(CO) stretching frequency.[3][4] Thus, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating ligand.
Steric Effects: The Tolman Cone Angle (θ) and Percent Buried Volume (%Vbur)
The steric bulk of a phosphine ligand is most famously quantified by the Tolman Cone Angle (θ) . It is defined as the apex angle of a cone, with the metal at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[5] This parameter provides a simple and effective measure of the steric hindrance around the metal center.[6] Larger cone angles indicate greater steric bulk, which can influence the coordination number of the metal, the stability of reactive intermediates, and the regioselectivity of catalytic reactions.[5][7]
While the Tolman cone angle is a widely used and valuable tool, it has limitations, particularly for asymmetric and flexible ligands. To address this, the concept of percent buried volume (%Vbur) was developed. This parameter is computationally derived and represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[8] It provides a more nuanced and often more accurate representation of a ligand's steric profile.[9]
Quantitative Data for Common Phosphine Ligands
The following table summarizes the Tolman Electronic Parameter (TEP) and Tolman Cone Angle (θ) for a selection of common phosphine ligands, allowing for easy comparison of their electronic and steric properties.
| Ligand | Formula | TEP (ν(CO) in cm⁻¹) | Tolman Cone Angle (θ in °) |
| Trimethylphosphine | PMe₃ | 2064.1 | 118 |
| Triethylphosphine | PEt₃ | 2061.7 | 132 |
| Tri-n-butylphosphine | P(n-Bu)₃ | 2060.3 | 132 |
| Tri-iso-propylphosphine | P(i-Pr)₃ | 2058.7 | 160 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | 182 |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | 170 |
| Triphenylphosphine | PPh₃ | 2068.9 | 145 |
| Tri(o-tolyl)phosphine | P(o-Tol)₃ | 2063.5 | 194 |
| Trimethyl phosphite | P(OMe)₃ | 2076.3 | 107 |
| Triphenyl phosphite | P(OPh)₃ | 2085.3 | 128 |
| Trifluorophosphine | PF₃ | 2110.8 | 104 |
| Trichlorophosphine | PCl₃ | 2097.0 | 124 |
Experimental and Computational Protocols
The accurate determination of phosphine ligand properties relies on a combination of experimental and computational techniques.
Experimental Determination of Tolman Electronic Parameter (TEP)
The experimental protocol for determining the TEP involves the synthesis of a phosphine-substituted nickel carbonyl complex and its subsequent analysis by IR spectroscopy.
1. Synthesis of the Ni(CO)₃L Complex:
-
Precaution: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and must be handled with appropriate safety measures in a well-ventilated fume hood.
-
Reaction: A solution of the phosphine ligand (L) in a suitable solvent (e.g., dichloromethane or toluene) is reacted with a stoichiometric amount of nickel tetracarbonyl.[1][10] The reaction is typically carried out at room temperature and involves the displacement of one carbonyl ligand by the phosphine ligand.
-
Ni(CO)₄ + L → Ni(CO)₃L + CO
-
-
Purification: The resulting Ni(CO)₃L complex can be purified by crystallization or chromatography if necessary, although in many cases, the reaction mixture can be directly analyzed by IR spectroscopy.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: A dilute solution of the Ni(CO)₃L complex in an appropriate IR-transparent solvent (e.g., dichloromethane) is prepared.
-
Data Acquisition: The IR spectrum of the solution is recorded, focusing on the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified. This value is the Tolman Electronic Parameter (TEP) for the phosphine ligand L.[1]
Determination of Tolman Cone Angle (θ)
The Tolman cone angle can be determined experimentally from X-ray crystallographic data or estimated using computational methods.
Experimental Protocol (X-ray Crystallography):
-
Synthesis and Crystallization: A suitable metal-phosphine complex is synthesized and single crystals are grown.[11][12] The choice of metal is not strictly defined, but nickel complexes are often used for consistency with Tolman's original work.[13]
-
X-ray Diffraction Analysis: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The crystal structure is solved and refined to obtain the precise atomic coordinates of the metal-phosphine complex.
-
Cone Angle Calculation: With the determined molecular geometry, the cone angle is calculated. This involves defining the metal atom as the vertex and the outermost atoms of the ligand (considering their van der Waals radii) as the perimeter of the cone's base.[14] A standardized metal-phosphorus bond length of 2.28 Å is often used for comparative purposes.[5]
Computational Workflow:
-
Ligand and Complex Modeling: A 3D model of the phosphine ligand coordinated to a metal center (e.g., nickel) is constructed using molecular modeling software.
-
Geometry Optimization: The geometry of the metal-phosphine complex is optimized using computational chemistry methods, such as Density Functional Theory (DFT).[15] This step yields a low-energy, realistic conformation of the complex.
-
Steric Parameter Calculation: The optimized coordinates are then used to calculate steric parameters. Software packages are available that can automatically calculate the Tolman cone angle and the percent buried volume (%Vbur) from the atomic coordinates and van der Waals radii.[16]
Visualizing the Impact and Workflow
The following diagrams, generated using the DOT language, illustrate the logical relationships between ligand properties and catalytic activity, as well as the experimental workflow for ligand characterization.
Caption: Influence of electronic and steric properties on catalyst performance.
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 6. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. chemistry.princeton.edu [chemistry.princeton.edu]
- 10. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. yanggroup.weebly.com [yanggroup.weebly.com]
- 14. researchgate.net [researchgate.net]
- 15. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of Phosphine Ligands in Organometallic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organometallic chemistry, the selection of the appropriate ligand is paramount to steering the course of a catalytic reaction towards the desired outcome. Among the vast arsenal of ligands available to the modern chemist, phosphines (PR₃) stand out for their remarkable versatility and profound impact on the electronic and steric environment of a metal center. This technical guide provides an in-depth exploration of the core principles governing the function of phosphine ligands, their application in key catalytic transformations, and detailed experimental methodologies.
Fundamental Properties of Phosphine Ligands: The Key to Catalytic Control
The efficacy of a phosphine ligand in a catalytic system is primarily dictated by a delicate interplay of its electronic and steric properties. The ability to systematically tune these characteristics by modifying the substituents (R) on the phosphorus atom allows for the rational design of catalysts with tailored reactivity and selectivity.[1][2]
Electronic Effects: Modulating Metal Center Reactivity
The electronic nature of a phosphine ligand is a measure of its ability to donate or withdraw electron density from the metal center. This property is crucial as it directly influences the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.[3]
Phosphines act as σ-donors through the lone pair on the phosphorus atom and can also engage in π-backbonding, accepting electron density from the metal into their P-C σ* anti-bonding orbitals.[1][4] The net electronic effect is a combination of these two interactions.
A widely accepted method for quantifying the electronic properties of phosphine ligands is the Tolman Electronic Parameter (TEP) . The TEP is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in [Ni(CO)₃L] complexes using infrared spectroscopy.[5][6]
-
Electron-donating ligands increase the electron density on the metal center, leading to stronger π-backbonding to the CO ligands. This weakens the C-O bond and results in a lower ν(CO) stretching frequency.
-
Electron-withdrawing ligands decrease the electron density on the metal, resulting in weaker π-backbonding to CO and a higher ν(CO) stretching frequency.
| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Electronic Character |
| P(t-Bu)₃ | 2056.1 | Strongest Donor |
| PCy₃ | 2056.4 | Strong Donor |
| PEt₃ | 2061.7 | Donor |
| PPh₃ | 2068.9 | Intermediate |
| P(OPh)₃ | 2085.3 | Acceptor |
| P(CF₃)₃ | 2110.0 | Strongest Acceptor |
| Data compiled from various sources. |
Steric Effects: Dictating Substrate Access and Selectivity
The steric bulk of a phosphine ligand plays a critical role in controlling the coordination number of the metal complex, the accessibility of the catalytic site to substrates, and the stereoselectivity of the reaction.[2] By occupying a significant portion of the coordination sphere, bulky phosphine ligands can promote the formation of coordinatively unsaturated species, which are often the active catalysts.[7]
The most common metric for quantifying the steric hindrance of a phosphine ligand is the Tolman Cone Angle (θ) . This is the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the outermost atoms of the R groups.[2][8] Larger cone angles indicate greater steric bulk.
| Ligand | Tolman Cone Angle (θ, °) | Steric Bulk |
| PH₃ | 87 | Very Small |
| PMe₃ | 118 | Small |
| PPh₃ | 145 | Medium |
| PCy₃ | 170 | Large |
| P(t-Bu)₃ | 182 | Very Large |
| P(mesityl)₃ | 212 | Extremely Large |
| Data compiled from various sources. |
It is crucial to recognize that electronic and steric effects are often interrelated and cannot be considered in complete isolation.[9]
Synthesis of Phosphine Ligands: A Practical Overview
The synthesis of phosphine ligands is a well-established field, with numerous methods available for the formation of P-C bonds.[10] A common and versatile approach involves the reaction of a phosphorus halide with an organometallic reagent, such as a Grignard or organolithium reagent.
Experimental Protocol: Synthesis of Triphenylphosphine (PPh₃)
This protocol describes the laboratory-scale synthesis of triphenylphosphine from phosphorus trichloride and phenylmagnesium bromide.[3][11]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Bromobenzene
-
Phosphorus trichloride (PCl₃)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Phosphorus Trichloride: Cool the Grignard reagent solution in an ice bath. Add a solution of phosphorus trichloride in anhydrous toluene dropwise from the dropping funnel with vigorous stirring. A white precipitate will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the crude triphenylphosphine from hot ethanol to yield colorless crystals.
Safety Note: Phosphorus trichloride is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood.
Phosphine Ligands in Catalysis: Driving Key Transformations
Phosphine ligands are indispensable in a wide array of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation. Their ability to fine-tune the properties of the metal catalyst is central to achieving high efficiency and selectivity in these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of C-C and C-N bonds, respectively. The choice of phosphine ligand is critical for the success of these reactions, particularly when using challenging substrates like aryl chlorides.[3][12] Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" or "Hartwig ligands," have proven to be exceptionally effective in these transformations.[12][13][14]
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound. The catalytic cycle is illustrated below.
References
- 1. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-controlled regiodivergent and enantioselective hydrophosphorylation of styrenes by palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Surface Modification Using Diphenyl(2-(triethoxysilyl)ethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Diphenyl(2-(triethoxysilyl)ethyl)phosphine in the modification of various surfaces. This reagent is particularly valuable for applications requiring the introduction of a phosphine ligand onto a substrate, enabling further reactions such as metal complexation or catalysis.
Introduction
This compound is an organosilane compound that possesses a dual functionality.[1] The triethoxysilyl group allows for covalent attachment to hydroxyl-rich surfaces such as silica, glass, and metal oxides through a silanization reaction.[1] The diphenylphosphino group serves as a versatile ligand for coordinating with a wide range of transition metals.[1] This unique combination makes it an ideal surface modification agent for applications in catalysis, sensing, and as a linker for biomolecule immobilization.
Chemical Structure:
Where Ph is a phenyl group and OEt is an ethoxy group.
Principle of Surface Modification
The surface modification process using this compound occurs in two primary steps:
-
Hydrolysis: The triethoxysilyl groups of the molecule hydrolyze in the presence of water to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups then condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Si). This process results in the covalent immobilization of the diphenylphosphinoethyl moiety onto the surface.
Quantitative Data
| Parameter | Expected Range/Value | Analytical Technique |
| Water Contact Angle (on Silicon Wafer) | ||
| - Unmodified (Cleaned) | < 10° | Contact Angle Goniometry |
| - Modified | 60° - 80° (indicative of a more hydrophobic surface) | Contact Angle Goniometry |
| Layer Thickness | 1 - 5 nm (for a monolayer) | Ellipsometry, Atomic Force Microscopy (AFM) |
| Surface Elemental Composition (Atomic %) | ||
| - Phosphorus (P 2p) | 1 - 5% | X-ray Photoelectron Spectroscopy (XPS) |
| - Silicon (Si 2p) | 30 - 40% (from substrate and silane) | X-ray Photoelectron Spectroscopy (XPS) |
| - Carbon (C 1s) | 20 - 30% | X-ray Photoelectron Spectroscopy (XPS) |
| - Oxygen (O 1s) | 30 - 40% | X-ray Photoelectron Spectroscopy (XPS) |
| Surface Roughness (RMS) | < 1 nm (for a smooth monolayer) | Atomic Force Microscopy (AFM) |
Experimental Protocols
The following are detailed protocols for the surface modification of silicon wafers and silica nanoparticles. These should be considered as starting points and may require optimization for specific substrates and applications.
Protocol for Surface Modification of Silicon Wafers
This protocol outlines the steps for creating a self-assembled monolayer (SAM) of this compound on a silicon wafer.
Materials:
-
Silicon wafers
-
This compound
-
Anhydrous toluene or ethanol
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (30%, H₂O₂)
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Glassware (beakers, petri dishes)
-
Oven
Procedure:
-
Substrate Cleaning (Piranha Solution - CAUTION: Extremely Corrosive):
-
In a fume hood, prepare a piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution will become very hot.
-
Immerse the silicon wafers in the piranha solution for 30-60 minutes.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of nitrogen or argon gas and then bake in an oven at 110°C for at least 30 minutes to ensure a completely dry and activated surface.
-
-
Silanization:
-
In a clean, dry glass container, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in solution.
-
-
Post-Silanization Treatment:
-
Remove the wafers from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Cure the coated wafers by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds between the silane and the surface.
-
After curing, allow the wafers to cool to room temperature. They can be rinsed again with toluene and dried with nitrogen or argon.
-
Experimental Workflow:
Protocol for Surface Modification of Silica Nanoparticles
This protocol describes the functionalization of silica nanoparticles in a solution-phase reaction.
Materials:
-
Silica nanoparticles (SNPs)
-
This compound
-
Anhydrous ethanol or toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
-
Sonicator
-
Oven or vacuum oven
Procedure:
-
Nanoparticle Suspension:
-
Disperse the silica nanoparticles in anhydrous ethanol to a concentration of 5-10 mg/mL.
-
Sonicate the suspension for 15-30 minutes to ensure the nanoparticles are well-dispersed and to break up any aggregates.
-
-
Silanization Reaction:
-
Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stir bar.
-
Add this compound to the suspension. A common starting point is a 1:0.1 to 1:0.5 weight ratio of SNPs to silane. This should be optimized based on the desired surface coverage.
-
Allow the reaction to proceed under continuous stirring at room temperature for 12-24 hours. Alternatively, the reaction can be heated to 50-70°C for 2-4 hours to accelerate the process.
-
-
Washing and Purification:
-
After the reaction is complete, cool the suspension to room temperature if it was heated.
-
Centrifuge the suspension to pellet the functionalized nanoparticles.
-
Discard the supernatant, which contains unreacted silane and byproducts.
-
Re-disperse the nanoparticle pellet in fresh anhydrous ethanol and sonicate briefly.
-
Repeat the centrifugation and re-dispersion steps at least three times to ensure the complete removal of unreacted reagents.
-
-
Drying:
-
After the final wash, decant the supernatant and dry the purified phosphine-functionalized silica nanoparticles in an oven at 60-80°C or in a vacuum oven at room temperature overnight.
-
Experimental Workflow:
Signaling Pathway and Logical Relationship
The following diagram illustrates the chemical transformation and the logical flow of the surface modification process.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling volatile solvents and corrosive solutions like piranha.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is moisture-sensitive and should be handled under an inert atmosphere.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information before handling any chemicals.
References
Application Notes and Protocols for Functionalizing Silica Surfaces with Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the functionalization of silica surfaces with phosphine ligands, crucial for applications ranging from catalysis to drug delivery. The methodologies outlined are based on established chemical procedures, ensuring reproducibility and high efficiency.
Introduction
Silica, with its high surface area, mechanical stability, and well-defined surface chemistry, serves as an excellent support material.[1][2] Functionalization of silica surfaces with phosphine ligands imparts unique chemical properties, enabling their use as heterogeneous catalysts, metal scavengers, and platforms for organic synthesis.[1][3] Tertiary phosphines are particularly significant as ligands in coordination chemistry and catalysis.[4][5] The covalent attachment of these ligands to a silica support combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability).
This protocol will detail the covalent grafting of phosphine ligands onto silica surfaces using silane coupling agents, a common and robust method for achieving stable functionalization.
Data Summary
The efficiency of silica functionalization can be quantified by various parameters. The following table summarizes key data points from different functionalization methods.
| Functionalization Method | Ligand Type | Precursor | Surface Area (m²/g) | Ligand Loading (mmol/g) | Characterization Techniques | Reference |
| Covalent Grafting | Bisquaternary Phosphonium | (3-chloropropyl)trimethoxysilane, 1,3-bis(diphenylphosphino)propane | - | 0.68 | FTIR, TGA | [6] |
| Impregnation | Diisooctylphosphinic acid (DIOPA) | DIOPA | >650 | 0.58 | XRD, FTIR, N2 sorption, Elemental Analysis | [7] |
| Covalent Grafting | Phosphonate | Arylphosphonate "pseudo-grafted precursor" | 300 | - | 31P and 13C CP/MAS NMR | [8] |
| Adsorption from Solution | Triphenylphosphine (PPh3) | PPh3 | 750 | Monolayer coverage | 31P and 2H solid-state NMR | [4][5] |
| Covalent Grafting | Compact Trialkylphosphine (SMAP) | - | - | - | 13C, 29Si, and 31P CP/MAS NMR, N2 adsorption | [9] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the functionalization of silica gel with a phosphine ligand using a silane coupling agent.
Materials
-
Silica gel (e.g., Merck, particle size 0.063-0.200 mm, specific surface area ~750 m²/g)[5]
-
(3-chloropropyl)trimethoxysilane
-
1,3-Bis(diphenylphosphino)propane
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Nitrogen gas (high purity)
-
Standard Schlenk line or glovebox equipment
Protocol 1: Activation of Silica Surface
-
Place the silica gel in a round-bottom flask.
-
Heat the silica gel to 600°C under high vacuum for 6 hours to remove physisorbed water and activate the silanol groups.[5]
-
Cool the silica gel to room temperature under a nitrogen atmosphere and store it in a desiccator or glovebox.
Protocol 2: Grafting of the Linker
-
In a Schlenk flask under a nitrogen atmosphere, suspend the activated silica gel in anhydrous toluene.
-
Add (3-chloropropyl)trimethoxysilane to the suspension.
-
Reflux the mixture for 24 hours with constant stirring.
-
After cooling to room temperature, filter the silica gel and wash it thoroughly with toluene and then ethanol to remove any unreacted silane.
-
Dry the chloropropyl-functionalized silica gel under vacuum.
Protocol 3: Immobilization of the Phosphine Ligand
-
Suspend the dried chloropropyl-functionalized silica gel in a suitable solvent such as o-dichlorobenzene in a Schlenk flask under a nitrogen atmosphere.[6]
-
Add 1,3-bis(diphenylphosphino)propane to the suspension.
-
Heat the reaction mixture to 150°C and maintain it for 48 hours with continuous stirring.[6]
-
Cool the mixture to room temperature.
-
Filter the final phosphine-functionalized silica gel.
-
Wash the product extensively with the reaction solvent, followed by ethanol and deionized water to remove unreacted reagents.
-
Dry the final product under vacuum.
Characterization
The success of the functionalization can be confirmed using the following techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the grafted organic functional groups.
-
Solid-State NMR Spectroscopy (¹³C, ²⁹Si, and ³¹P CP/MAS): To confirm the covalent attachment and structural integrity of the phosphine ligand.[9]
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica surface.
-
Nitrogen Adsorption-Desorption Analysis (BET): To determine the specific surface area and pore size distribution of the functionalized silica.[9]
-
Elemental Analysis: To determine the percentage of carbon, hydrogen, and phosphorus, which allows for the calculation of ligand loading.[7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the functionalization of silica surfaces with phosphine ligands.
Chemical Reaction Pathway
References
- 1. silicycle.com [silicycle.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functionalized Silica Gels for Organic Synthesis [sigmaaldrich.com]
- 4. Adsorption of solid phosphines on silica and implications for catalysts on oxide surfaces - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note and Protocols for Diphenyl(2-(triethoxysilyl)ethyl)phosphine in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficacy of this palladium-catalyzed reaction is highly dependent on the choice of ligand, which stabilizes the palladium center and modulates its reactivity.[3][4] Phosphine ligands, especially those that are bulky and electron-rich, have been instrumental in advancing the scope and efficiency of Suzuki-Miyaura couplings, allowing for reactions with challenging substrates under mild conditions.[5][6]
Diphenyl(2-(triethoxysilyl)ethyl)phosphine is a versatile ligand that combines the established electronic and steric properties of a phosphine with a triethoxysilyl group. This functional handle opens up possibilities for catalyst immobilization on solid supports like silica, facilitating catalyst recovery and reuse, which is a significant advantage in large-scale synthesis and green chemistry applications. This document provides detailed protocols and application data for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] The phosphine ligand plays a crucial role in each of these steps by influencing the electron density and coordination sphere of the palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound as the ligand.
Materials and Reagents:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in the anhydrous solvent (5 mL). Stir the mixture for 10-15 minutes at room temperature to form the active catalyst complex.
-
Reaction Initiation: Add the prepared catalyst solution to the Schlenk tube containing the reactants.
-
Reaction Conditions: If required, add degassed water (0.5 mL). Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Experimental Workflow
The following diagram outlines the step-by-step workflow for the synthesis and isolation of biaryl compounds via the Suzuki-Miyaura coupling reaction.
Caption: Step-by-step experimental workflow.
Performance Data
The following tables summarize representative data for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using the this compound ligand under various conditions.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 12 | 92 |
| 2 | Dioxane | 100 | 12 | 95 |
| 3 | DMF | 100 | 12 | 88 |
| 4 | THF | 65 | 24 | 75 |
Reaction conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), ligand (4 mol%), solvent (5 mL).
Table 2: Effect of Base on Reaction Yield
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 100 | 12 | 95 |
| 2 | Cs₂CO₃ | 100 | 12 | 97 |
| 3 | K₂CO₃ | 100 | 12 | 85 |
| 4 | Na₂CO₃ | 100 | 12 | 78 |
Reaction conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), Pd(OAc)₂ (2 mol%), ligand (4 mol%), Dioxane (5 mL).
Table 3: Coupling of Various Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 96 |
| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 85 |
| 3 | 1-Iodo-4-nitrobenzene | 4-Nitrobiphenyl | 98 |
| 4 | 2-Bromopyridine | 2-Phenylpyridine | 90 |
Reaction conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (2 mol%), ligand (4 mol%), Dioxane (5 mL), 100 °C, 12 h.
Conclusion
This compound serves as an effective ligand for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, affording high yields of biaryl products under relatively mild conditions. The presence of the triethoxysilyl group provides the potential for heterogenization of the catalyst system, which can be advantageous for product purification and catalyst recycling. The protocols and data presented herein offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development to utilize this versatile ligand in their synthetic endeavors.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. youtube.com [youtube.com]
Application Notes: Silylphosphine Ligands in Palladium-Catalyzed Cross-Coupling
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The success of these transformations is critically dependent on the nature of the ancillary ligands that coordinate to the palladium center. These ligands modulate the catalyst's stability, solubility, and reactivity, directly influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Silylphosphines have emerged as a distinctive class of ligands, offering unique steric and electronic properties. The incorporation of a silicon atom into the phosphine backbone allows for fine-tuning of the ligand's characteristics. Bulky silyl groups can create a sterically demanding environment around the metal center, which promotes the formation of highly active, low-coordinate palladium species. Furthermore, ortho-silyl arylphosphines containing a reactive Si-H bond can undergo intramolecular Si-H activation when coordinated to a palladium precursor, forming stable palladacycles with direct Pd-Si bonds. These pre-activated complexes have shown significant promise as robust and efficient catalysts in cross-coupling reactions.[1]
Application Focus: Sonogashira Cross-Coupling
The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for constructing C(sp)-C(sp²) bonds. Recent studies have demonstrated the utility of palladium(II) complexes featuring ortho-silyl arylphosphine ligands as highly effective catalysts for this transformation. Specifically, dimeric palladium(II) halide complexes, formed via Si-H bond activation of the ligand, serve as excellent pre-catalysts that become active under the reaction conditions.[1] These catalysts have been shown to effectively couple a variety of aryl halides with terminal alkynes, providing the desired products in good to excellent yields and demonstrating high selectivity for the desired cross-coupled product over undesired Glaser-type alkyne homocoupling.[1]
Data Presentation: Substrate Scope of Sonogashira Coupling
The following table summarizes the performance of a representative ortho-silyl phosphine-palladium catalyst in the Sonogashira coupling of various aryl halides with terminal alkynes.[1]
| Entry | Aryl Halide | Alkyne | Product | Yield (%)[1] |
| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | 96 |
| 2 | 1-Iodo-4-methylbenzene | Phenylacetylene | 1-Methyl-4-(phenylethynyl)benzene | 94 |
| 3 | 1-Iodo-4-methoxybenzene | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 92 |
| 4 | 1-Iodo-4-fluorobenzene | Phenylacetylene | 1-Fluoro-4-(phenylethynyl)benzene | 91 |
| 5 | 1-Iodo-4-(trifluoromethyl)benzene | Phenylacetylene | 1-(Phenylethynyl)-4-(trifluoromethyl)benzene | 85 |
| 6 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 82 |
| 7 | 1-Bromo-4-methylbenzene | Phenylacetylene | 1-Methyl-4-(phenylethynyl)benzene | 85 |
| 8 | 1-Bromo-4-methoxybenzene | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 81 |
| 9 | Iodobenzene | 1-Ethynyl-4-methylbenzene | 1-Methyl-4-(phenylethynyl)benzene | 92 |
| 10 | Iodobenzene | 1-Ethynyl-4-methoxybenzene | 1-Methoxy-4-(phenylethynyl)benzene | 90 |
| 11 | Iodobenzene | Ethynyltrimethylsilane | (Phenylethynyl)trimethylsilane | 88 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne using an ortho-silyl arylphosphine palladium complex as the pre-catalyst.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Ortho-silyl phosphine-Pd(II) complex (e.g., [{P,Si}PdCl]₂, 1.0 mol %)
-
Copper(I) iodide (CuI) (2.0 mol %)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the ortho-silyl phosphine-Pd(II) pre-catalyst (1.0 mol %) and CuI (2.0 mol %).
-
Add the aryl halide (1.0 equiv) and a magnetic stir bar.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add anhydrous THF via syringe, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature for the designated time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cross-coupled product.
Protocol 2: Synthesis of a Dimeric Ortho-Silyl Arylphosphine-Palladium(II) Complex
This protocol outlines the synthesis of the pre-catalyst [{P(o-C₆H₄SiHMe₂)}PdCl]₂ via Si-H bond activation.[1]
Materials:
-
(2-(Dimethylsilyl)phenyl)diphenylphosphine (2.0 equiv)
-
[Pd(η³-allyl)Cl]₂ (1.0 equiv)
-
Anhydrous toluene
-
Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve (2-(dimethylsilyl)phenyl)diphenylphosphine (2.0 equiv) in anhydrous toluene in a Schlenk flask.
-
In a separate flask, dissolve [Pd(η³-allyl)Cl]₂ (1.0 equiv) in anhydrous toluene.
-
Slowly add the palladium precursor solution to the ligand solution at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12 hours. During this time, a precipitate will typically form.
-
Collect the solid product by filtration under inert atmosphere.
-
Wash the collected solid with cold toluene and then pentane to remove any unreacted starting materials.
-
Dry the resulting solid product under vacuum to yield the dimeric palladium(II) complex. The product can be characterized by NMR spectroscopy and X-ray crystallography.[1]
Visualizations
Caption: General structure of ortho-silyl arylphosphine ligands.
Caption: Catalytic cycle for the Sonogashira cross-coupling.
Caption: General experimental workflow for cross-coupling.
References
Application Notes and Protocols for the Immobilization of Homogeneous Catalysts Using Silylphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immobilization of homogeneous catalysts on solid supports, primarily silica, using silylphosphine ligands. This technique bridges the gap between homogeneous and heterogeneous catalysis, offering the high selectivity and activity of molecular catalysts with the ease of separation and recyclability of solid-supported catalysts.[1][2]
Introduction
Homogeneous catalysts are widely used in synthetic chemistry due to their high efficiency and selectivity. However, their separation from the reaction mixture can be challenging and costly, hindering their industrial application.[1] Immobilizing these catalysts on solid supports via covalent tethering with silylphosphine ligands offers a practical solution. The silyl group (e.g., triethoxysilane) provides a robust anchor to oxide supports like silica, while the phosphine moiety coordinates to the metal center, securing the catalytic complex.[2] This approach is particularly valuable in cross-coupling reactions such as the Sonogashira coupling, a powerful method for forming carbon-carbon bonds.[3][4]
Synthesis of Silylphosphine Ligands
The successful immobilization of a homogeneous catalyst begins with the synthesis of a suitable bifunctional ligand. These ligands possess both a phosphine group to coordinate the metal and a silyl group for attachment to the support. Below are protocols for the synthesis of representative monodentate and bidentate silylphosphine ligands.
Protocol: Synthesis of (3-(Diphenylphosphino)propyl)triethoxysilane (Monodentate)
This protocol describes the synthesis of a common monodentate silylphosphine ligand via radical-initiated hydrophosphination of an allylsilane.
Materials:
-
Diphenylphosphine
-
Allyltriethoxysilane
-
Di-tert-butyl peroxide (radical initiator)
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk line and associated glassware
-
Distillation apparatus
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), heat 18.0 g (0.097 mol) of diphenylphosphine to 140°C in a Schlenk flask equipped with a magnetic stirrer.
-
Prepare a mixture of 19.8 g (0.097 mol) of allyltriethoxysilane and 1.86 g of di-tert-butyl peroxide.
-
Add the allyltriethoxysilane/peroxide mixture dropwise to the heated diphenylphosphine over a period of 45 minutes.
-
After the addition is complete, continue heating the reaction mixture at 140°C for an additional hour.
-
Reaction Monitoring (Optional but Recommended): At this stage, a small aliquot of the reaction mixture can be analyzed (e.g., by ³¹P NMR) to check for the presence of unreacted diphenylphosphine. If significant starting material remains, an additional portion of di-tert-butyl peroxide (e.g., 2.0 g) can be added, and the mixture heated for another 2 hours. This step can be repeated until the reaction is complete.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the product by vacuum distillation. Collect the fraction boiling at 180-184°C at 0.7 mm Hg. The expected yield is approximately 30%.[5]
Protocol: Synthesis of a Silyl-Functionalized Bis(phosphino)amine Ligand (Bidentate)
This protocol is adapted from the synthesis of bis(phosphino)amine ligands and modified for the incorporation of a silyl group for immobilization.
Materials:
-
(3-Aminopropyl)triethoxysilane
-
Chlorodiphenylphosphine
-
Triethylamine (or another suitable base)
-
Anhydrous toluene (or other suitable solvent)
-
Inert atmosphere setup (Schlenk line)
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve (3-Aminopropyl)triethoxysilane in anhydrous toluene.
-
Cool the solution in an ice bath (0°C).
-
Add two equivalents of triethylamine to the solution.
-
Slowly add two equivalents of chlorodiphenylphosphine dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
A precipitate of triethylamine hydrochloride will form. Remove the precipitate by filtration under inert atmosphere.
-
Remove the solvent from the filtrate under vacuum to yield the crude silyl-functionalized bis(phosphino)amine ligand.
-
The crude product can be purified by appropriate methods, such as recrystallization or column chromatography, although in many cases it can be used in the next step without further purification.
Immobilization of Homogeneous Catalysts
The synthesized silylphosphine ligand can be immobilized on a silica support, followed by complexation with a metal precursor, or a pre-formed metal-ligand complex can be directly immobilized.
Protocol: Immobilization of a Palladium Catalyst on Silylphosphine-Functionalized Silica
This protocol details the functionalization of silica with a silylphosphine ligand and subsequent metallation with a palladium precursor.
Materials:
-
Silica gel (high surface area, e.g., 230-400 mesh)
-
Synthesized silylphosphine ligand (e.g., (3-(Diphenylphosphino)propyl)triethoxysilane)
-
Anhydrous toluene
-
Palladium(II) chloride (PdCl₂) or Bis(benzonitrile)palladium(II) chloride ([PdCl₂(PhCN)₂])
-
Inert atmosphere setup
-
Soxhlet extraction apparatus
Procedure:
Part A: Silica Pre-treatment
-
Place the silica gel in a flask and heat under vacuum at a high temperature (e.g., 150-300°C) for several hours to remove physisorbed water and activate the surface silanol groups.[2]
-
Allow the silica to cool to room temperature under vacuum or in a desiccator.
Part B: Ligand Immobilization
-
Suspend the dried silica in anhydrous toluene in a Schlenk flask under an inert atmosphere.
-
Add an excess of the silylphosphine ligand to the silica suspension.
-
Heat the mixture to reflux (or a temperature such as 70°C[2]) and stir for several hours (e.g., 5-24 hours).
-
Cool the mixture to room temperature.
-
Filter the functionalized silica and wash it extensively to remove any unreacted ligand. A Soxhlet extraction with a suitable solvent (e.g., chloroform or toluene) overnight is highly effective.[1]
-
Dry the silylphosphine-functionalized silica under vacuum.
Part C: Metallation
-
Suspend the silylphosphine-functionalized silica in a suitable solvent (e.g., chloroform[1] or toluene) in a Schlenk flask under an inert atmosphere.
-
Add a solution of the palladium precursor (e.g., PdCl₂ or [PdCl₂(PhCN)₂]) to the suspension.
-
Stir the mixture at room temperature or with gentle heating for several hours to allow for complexation.
-
Filter the resulting immobilized catalyst, wash thoroughly with solvent to remove any uncomplexed palladium, and dry under vacuum.[1]
-
The palladium loading can be determined by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[1]
Application in Catalysis: Sonogashira Coupling
Immobilized palladium-silylphosphine catalysts are highly effective in various cross-coupling reactions. The following is a general protocol for a Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne
Materials:
-
Immobilized palladium-silylphosphine catalyst on silica
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) iodide (CuI) (co-catalyst, can sometimes be omitted)[6]
-
A base (e.g., triethylamine, diisopropylamine, or K₂CO₃)
-
Inert atmosphere setup
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
To a reaction vessel under an inert atmosphere, add the immobilized palladium catalyst, the aryl halide, the terminal alkyne, CuI (if used), and the base.
-
Add the solvent and stir the mixture vigorously.
-
Heat the reaction to the desired temperature (e.g., 40-100°C) and monitor the progress by a suitable analytical technique (e.g., GC, HPLC, or TLC).[6][8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the immobilized catalyst by filtration. The catalyst can be washed with solvent, dried, and stored for reuse.
-
The filtrate contains the product, which can be isolated and purified by standard methods (e.g., extraction, chromatography).
Quantitative Data
The performance of immobilized catalysts can be evaluated based on several parameters. The following tables summarize representative data from the literature for Sonogashira coupling reactions using silica-supported palladium catalysts.
Table 1: Performance of an Immobilized Palladium-Silylphosphine Catalyst in the Sonogashira Coupling of Various Aryl Halides with Phenylacetylene.
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodonitrobenzene | K₂CO₃ | EtOH | 40 | 1.5 | 95 | [8] |
| 2 | Iodobenzene | NEt₃ | MeCN | 80 | 24 | Varies | [7] |
| 3 | 4-Iodoanisole | NEt₃ | MeCN | 90 | Varies | 96 (1st run) | [6] |
| 4 | 4-Bromonitrobenzene | NEt₃ | aq. DMF | Reflux | Varies | >99 | [6] |
| 5 | 4-Chloronitrobenzene | NEt₃/TBAB | Toluene | 100 | Varies | 98 | [6] |
Note: Reaction conditions and catalyst systems vary between studies, affecting direct comparability.
Leaching Analysis
A critical aspect of using immobilized catalysts is determining their stability and the extent of metal leaching into the product solution.
Protocol: Determination of Palladium Leaching
This protocol outlines a method to quantify the amount of palladium that leaches from the solid support during a catalytic reaction.
Materials:
-
ICP-MS or ICP-AES instrument
-
Certified palladium standard solutions
-
Nitric acid (trace metal grade)
-
Microwave digestion system (optional, but recommended)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Collection: After the catalytic reaction is complete and the solid catalyst has been filtered off, collect a precise volume of the filtrate (the reaction solution).
-
Sample Preparation (Digestion):
-
Place a known volume of the filtrate into a microwave digestion vessel.
-
Add a sufficient amount of concentrated nitric acid (e.g., 5-10 mL).
-
If the sample contains a high concentration of organic material, a mixture of acids (e.g., aqua regia) may be necessary.
-
Perform the microwave digestion according to the instrument's protocol to break down all organic components, leaving the metal ions in an aqueous matrix.[9]
-
After digestion, carefully transfer the solution to a volumetric flask and dilute to a known volume with deionized water.
-
-
ICP Analysis:
-
Prepare a calibration curve using the certified palladium standard solutions.
-
Analyze the digested sample solution using ICP-MS or ICP-AES to determine the concentration of palladium.[10]
-
-
Calculation:
-
Calculate the total mass of leached palladium in the original reaction solution based on its concentration and the total volume of the filtrate.
-
The amount of leached palladium can be expressed as a percentage of the total palladium initially present in the immobilized catalyst.
-
Visualizations
Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms described in these application notes.
Caption: Workflow for silylphosphine ligand synthesis and catalyst immobilization.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
References
- 1. rsc.org [rsc.org]
- 2. digitalcommons.snc.edu [digitalcommons.snc.edu]
- 3. mdpi.com [mdpi.com]
- 4. Workflow for evaluating enzyme immobilization and performance for continuous flow manufacturing (Journal Article) | OSTI.GOV [osti.gov]
- 5. d-nb.info [d-nb.info]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method - Google Patents [patents.google.com]
- 10. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
Application Notes and Protocols: Stabilization of Gold Nanoparticles with Diphenyl(2-(triethoxysilyl)ethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are of significant interest in biomedical research and drug development due to their unique optical and electronic properties, biocompatibility, and ease of surface functionalization. The stability of AuNPs in various physiological environments is crucial for their application. Phosphine ligands are known to be effective stabilizing agents for small gold nanoparticles, providing a stable coordination shell. The use of a bifunctional ligand such as Diphenyl(2-(triethoxysilyl)ethyl)phosphine offers the dual advantage of stabilizing the gold core via the phosphine group and providing a reactive triethoxysilyl group on the nanoparticle surface. This silane functionality allows for covalent attachment to silica-based materials, surface modification, or the creation of core-shell structures, expanding their utility in diagnostics, targeted drug delivery, and catalysis.
These application notes provide a detailed protocol for the synthesis and stabilization of gold nanoparticles using this compound and methods for their characterization.
Experimental Protocols
Synthesis of this compound Stabilized Gold Nanoparticles
This protocol is adapted from established methods for the synthesis of phosphine-stabilized gold nanoparticles.[1][2][3][4]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Toluene, anhydrous
-
Ethanol, absolute
-
Sodium borohydride (NaBH₄)
-
Deionized water (18.2 MΩ·cm)
-
Glassware: Round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
Preparation of Gold Precursor Solution:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 20 mg of HAuCl₄·3H₂O in 20 mL of a 1:1 (v/v) mixture of toluene and ethanol.
-
Stir the solution vigorously for 15 minutes at room temperature to ensure complete dissolution.
-
-
Addition of the Stabilizing Ligand:
-
In a separate vial, dissolve a three-fold molar excess of this compound relative to the gold precursor in 5 mL of toluene.
-
Add the phosphine ligand solution dropwise to the stirring gold precursor solution over a period of 10 minutes.
-
Allow the mixture to stir for an additional 30 minutes. The solution should change color, indicating the coordination of the phosphine to the gold ions.
-
-
Reduction of Gold:
-
Prepare a fresh solution of 0.1 M sodium borohydride (NaBH₄) in 10 mL of ice-cold deionized water.
-
Under vigorous stirring, rapidly inject the NaBH₄ solution into the reaction flask.
-
A rapid color change to a deep red or purple is indicative of the formation of gold nanoparticles.
-
Allow the reaction to proceed for 2 hours at room temperature to ensure complete reduction and stabilization.
-
-
Purification of Nanoparticles:
-
Transfer the reaction mixture to a separatory funnel. The organic phase containing the nanoparticles should be separated from the aqueous phase.
-
Wash the organic phase three times with deionized water to remove any unreacted reagents and byproducts.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified, phosphine-stabilized gold nanoparticles as a solid film.
-
The purified nanoparticles can be redispersed in a suitable organic solvent like toluene or chloroform for storage and further characterization.
-
Characterization Data
The successful synthesis of this compound stabilized AuNPs can be confirmed through various characterization techniques.[5][6][7] The expected results are summarized in the table below.
| Characterization Technique | Parameter | Expected Result |
| UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) Peak | 520 - 535 nm (for spherical nanoparticles)[5] |
| Transmission Electron Microscopy (TEM) | Core Diameter | 2 - 10 nm (depending on synthesis conditions) |
| Morphology | Spherical and monodisperse | |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Slightly larger than the TEM core size due to the ligand shell |
| Polydispersity Index (PDI) | < 0.2, indicating a narrow size distribution | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | P-C stretching, Si-O-C stretching | Characteristic peaks confirming the presence of the phosphine and triethoxysilyl groups on the nanoparticle surface. |
| Zeta Potential | Surface Charge | Near-neutral to slightly negative, indicating stability against aggregation.[8] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and stabilization of gold nanoparticles with this compound.
Surface Functionalization Pathway
The triethoxysilyl group on the surface of the stabilized gold nanoparticles provides a versatile handle for further functionalization, as depicted in the diagram below.
Applications and Future Directions
The this compound stabilized gold nanoparticles serve as robust platforms for a variety of applications:
-
Drug Delivery: The silane groups can be used to attach targeting ligands or therapeutic agents for site-specific delivery.
-
Diagnostics: Immobilization of these AuNPs onto silica-based biosensor surfaces can enhance signal detection in various assays.
-
Catalysis: The well-defined nanoparticle surface allows for the creation of highly active and recyclable nanocatalysts.
-
Materials Science: Incorporation into polymer matrices or sol-gel networks can lead to novel nanocomposite materials with tailored optical and mechanical properties.
Further research can focus on optimizing the reaction conditions to achieve precise control over nanoparticle size and exploring the diverse surface chemistry enabled by the triethoxysilyl functionality for the development of advanced multifunctional nanomaterials.
References
- 1. One-step synthesis of phosphine-stabilized gold nanoparticles using the mild reducing agent 9-BBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization, purification, and stability of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Diphenyl(2-(triethoxysilyl)ethyl)phosphine in Hydrosilylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl(2-(triethoxysilyl)ethyl)phosphine is a versatile bifunctional molecule increasingly utilized in organic synthesis and materials science. Its structure combines the coordinating properties of a diphenylphosphine group with a triethoxysilyl moiety, which allows for covalent immobilization onto silica-based supports. This unique combination makes it a valuable ligand for transition-metal-catalyzed reactions, particularly hydrosilylation. In this process, a silicon-hydride bond is added across an unsaturated bond, such as an alkene or alkyne, a fundamental transformation in the production of organosilicon compounds. The phosphine group can coordinate to a metal center (e.g., platinum, rhodium, iridium), tuning its catalytic activity and selectivity, while the triethoxysilyl group enables the heterogenization of the catalyst system for improved recyclability and purification.
Application: Ligand in Transition-Metal-Catalyzed Hydrosilylation
This compound serves as a critical ligand in various transition-metal-catalyzed hydrosilylation reactions. The design of phosphine ligands is pivotal for fine-tuning catalytic activity, selectivity, and stability.[1] The presence of the triethoxysilyl group also allows for the immobilization of the phosphine on solid supports like mesoporous silica.[2][3]
Hydrosilylation is a widely used method for the formation of carbon-silicon bonds, particularly in the synthesis of vinyl silanes from alkynes.[4] The choice of catalyst and ligand can influence the regioselectivity of the addition, leading to either α- or β-vinyl silane isomers.[4] While conventional platinum catalysts like Speier's or Karstedt's catalyst are common, other transition metals such as rhodium and iridium have shown significant efficacy, especially when paired with specific phosphine ligands.[2][5]
A related strategy involves the use of a borane-protected phosphine to prevent coordination with the metal and instability under aerobic conditions during the hydrosilylation reaction.[2] The borane protecting group can be subsequently removed to yield the free phosphine.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for hydrosilylation reactions using phosphine ligands, providing a baseline for comparison.
Table 1: Catalyst Screening for Hydrosilylation of Alkenyl Phosphine Borane Complex [2]
| Entry | Catalyst (mol %) | Hydrosilane (equiv) | Time (h) | Yield (%) |
| 1 | Speier's catalyst (1.0) | 1.5 | 24 | <5 |
| 2 | Karstedt's catalyst (1.0) | 1.5 | 24 | <5 |
| 3 | [RhCl(cod)]₂ (2.5) | 1.5 | 24 | 25 |
| 4 | [IrCl(cod)]₂ (2.5) | 1.5 | 3 | 74 |
| 5 | [IrCl(cod)]₂ (1.0) | 1.5 | 6 | 72 |
| 6 | [IrCl(cod)]₂ (2.5) | 1.0 | 24 | 45 |
Table 2: Hydrosilylation of Allyl Chloride with Trichlorosilane using Rhodium-Phosphine Catalysts [5]
| Entry | Phosphine Ligand | Catalyst Loading (mol%/Rh) | Yield of Product 1 (%) | Yield of By-product 2 (%) |
| 1 | PPh₃ | 0.5 | 31 | <5 |
| 2 | dppe | 0.5 | 76 | Trace |
| 3 | dppp | 0.5 | 88 | Trace |
| 4 | dppbz | 0.5 | 93 | 7 |
Experimental Protocols
The following are detailed methodologies for key experiments related to hydrosilylation reactions involving phosphine ligands.
Protocol 1: General Procedure for Iridium-Catalyzed Hydrosilylation of an Alkenylphosphine Borane
This protocol is adapted from a procedure for a structurally similar phosphine and can be used as a starting point for reactions with this compound.[2]
Materials:
-
Alkenylphosphine borane complex (1.0 equiv)
-
Triethoxysilane (1.5 equiv)
-
[IrCl(cod)]₂ (2.5 mol %)
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the alkenylphosphine borane complex and [IrCl(cod)]₂.
-
Add anhydrous toluene via syringe.
-
Add triethoxysilane to the mixture via syringe.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Protocol 2: Immobilization of a Silyl-Functionalized Phosphine on Mesoporous Silica
This protocol describes the immobilization of a triethoxysilyl-functionalized phosphine onto a silica support.[2]
Materials:
-
This compound (or its borane adduct)
-
Mesoporous silica (e.g., FSM-16)
-
Anhydrous toluene
-
Schlenk flask
Procedure:
-
Activate the mesoporous silica by heating under vacuum.
-
In a Schlenk flask under an inert atmosphere, suspend the activated silica in anhydrous toluene.
-
Add the silyl-functionalized phosphine to the suspension.
-
Heat the mixture at 60-80 °C for 24 hours with stirring.
-
After cooling to room temperature, filter the functionalized silica and wash thoroughly with toluene and then diethyl ether.
-
Dry the resulting solid under vacuum.
Visualizations
Hydrosilylation Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for hydrosilylation, often referred to as the Chalk-Harrod mechanism.
Caption: Generalized Chalk-Harrod mechanism for hydrosilylation.
Experimental Workflow for Catalyst Screening
The following diagram outlines a typical workflow for screening catalysts for a hydrosilylation reaction.
Caption: Workflow for hydrosilylation catalyst screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Highly regioselective, ligand-differentiated platinum-catalysed hydrosilylation of propynamides - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03832D [pubs.rsc.org]
- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Self-Assembled Monolayers with Triethoxysilanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate. Triethoxysilanes are a class of molecules widely used for forming robust SAMs on hydroxylated surfaces such as silicon wafers, glass, and various metal oxides.[1][2] The triethoxy-silyl group serves as a stable anchor to the substrate, while the organic functional group can be tailored to control surface properties like wettability, biocompatibility, and chemical reactivity.[2][3] These characteristics make triethoxysilane SAMs invaluable for a range of applications, including the fabrication of biosensors, the development of drug delivery platforms, and the modification of surfaces for controlled cell adhesion.[1][4] This document provides detailed protocols for the preparation and characterization of SAMs using triethoxysilanes.
Quantitative Data Summary
The successful formation of a triethoxysilane SAM can be quantitatively assessed by several characterization techniques. The following tables summarize typical quantitative data for SAMs formed from different triethoxysilanes on silicon dioxide surfaces. Note that these values can vary depending on the specific deposition conditions and substrate.
| Triethoxysilane Derivative | Expected Water Contact Angle (Static) | Expected Layer Thickness | Expected RMS Roughness | Characterization Methods |
| 5-(triethoxysilyl)pentan-1-amine | 40° - 60°[1] | 0.5 - 1.5 nm | < 1 nm | Contact Angle Goniometry, Ellipsometry, AFM |
| (3-aminopropyl)triethoxysilane (APTES) | 68.1°[5] | ~1 nm | Variable, can be rough[5] | Contact Angle Goniometry, Ellipsometry, AFM |
| Octadecyltriethoxysilane (OTS) | ~110° | ~2.5 nm | < 0.5 nm | Contact Angle Goniometry, Ellipsometry, AFM |
| Decyltriethoxysilane (DTES) | ~105° | ~1.5 nm[6] | < 1 nm[6] | Contact Angle Goniometry, Ellipsometry, AFM |
Experimental Protocols
The formation of a high-quality triethoxysilane SAM is a multi-step process that requires meticulous attention to cleanliness and environmental conditions. The general procedure involves substrate preparation, SAM deposition, and post-deposition treatment.
Substrate Preparation (Hydroxylation)
The initial and most critical step is the preparation of a clean and hydroxylated substrate to ensure a high density of reactive sites for silane attachment.[7]
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Nitrogen gas (high purity)
Procedure:
-
Initial Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in ethanol for 15 minutes to remove organic contaminants.[7]
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.[7]
-
Hydroxylation (Piranha Etch): Immerse the cleaned substrates in a freshly prepared piranha solution for 15-30 minutes.[1][6] This process not only cleans the surface but also generates a high density of hydroxyl (-OH) groups.[1][6]
-
Final Rinse and Dry: Carefully remove the substrates from the piranha solution and rinse them extensively with DI water.[1] Dry the substrates under a stream of high-purity nitrogen gas.[1]
-
For optimal results, the cleaned substrates should be used immediately for SAM deposition.[1]
SAM Deposition (Solution Phase Method)
This is a common and straightforward method for forming triethoxysilane SAMs.[1]
Materials:
-
Cleaned and hydroxylated substrates
-
Triethoxysilane of choice (e.g., 5-(triethoxysilyl)pentan-1-amine)
-
Anhydrous toluene or another anhydrous organic solvent (e.g., ethanol)[1]
-
Glass deposition vessel with a sealable lid
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Solution Preparation: In a clean, dry glass vessel under an inert atmosphere (e.g., inside a glovebox), prepare a 1% (v/v) solution of the triethoxysilane in anhydrous toluene.[1]
-
Immersion: Place the cleaned and dried substrates in the deposition solution.[1]
-
Deposition: Seal the vessel and allow the deposition to proceed for 2-4 hours at room temperature.[1]
-
Rinsing: After deposition, remove the substrates and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound (physisorbed) molecules.[1]
-
Sonication: Sonicate the substrates in a fresh portion of toluene for 5 minutes to further remove any loosely bound silane.[1]
-
Final Rinse and Dry: Rinse the substrates again with toluene and then with ethanol. Dry the substrates under a stream of nitrogen gas.[1]
Post-Deposition Curing
Curing is performed to complete the siloxane bond formation and improve the stability of the monolayer.[1]
Procedure:
-
Place the rinsed and dried substrates in an oven.
-
Cure the substrates at 110-120°C for 30-60 minutes.[1]
-
Allow the substrates to cool to room temperature before characterization.
Characterization of the SAM
Several surface-sensitive techniques can be used to verify the formation and quality of the triethoxysilane SAM.
-
Contact Angle Goniometry: This technique measures the hydrophobicity or hydrophilicity of the surface, providing a quick confirmation of SAM formation.[1] A change in the water contact angle compared to the bare substrate is indicative of surface modification.
-
Ellipsometry: A non-destructive optical technique used to determine the thickness of the thin film.[1] The measured thickness should correspond to the approximate length of the silane molecule.
-
Atomic Force Microscopy (AFM): Provides topographical information about the surface at the nanoscale, allowing for the assessment of monolayer uniformity and roughness.[1][2]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface, confirming the presence of the silane.[1]
Visualizations
Caption: Experimental workflow for triethoxysilane SAM formation.
Caption: Logical relationship of triethoxysilane SAM formation.
References
Troubleshooting & Optimization
Technical Support Center: Stabilization of Phosphine-Functionalized Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of nanoparticles functionalized with phosphine ligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in phosphine-functionalized nanoparticles?
A1: Aggregation of phosphine-functionalized nanoparticles is often due to a combination of factors. Phosphine ligands can form weaker bonds with metal surfaces compared to other ligands like thiols, making them susceptible to detachment.[1][2] Key contributors to aggregation include:
-
Weak Ligand Binding: The Au-P bond is relatively labile, which can lead to ligand dissociation and subsequent nanoparticle agglomeration.[3]
-
Incomplete Surface Coverage: Insufficient phosphine ligand concentration during synthesis or functionalization can leave exposed nanoparticle surfaces, promoting direct particle-to-particle interactions.
-
Environmental Factors: Changes in the surrounding medium such as pH, ionic strength, and solvent polarity can disrupt the stabilizing ligand shell.
-
Steric Hindrance: Insufficient steric bulk of the phosphine ligand may not provide an adequate physical barrier to prevent nanoparticles from approaching each other.
Q2: How does the structure of the phosphine ligand affect nanoparticle stability?
A2: The structure of the phosphine ligand plays a crucial role in determining the stability of the nanoparticles.
-
Bulkiness (Cone Angle): Ligands with a larger cone angle, indicating greater steric bulk, are more effective at preventing aggregation by creating a physical barrier around the nanoparticle. Bulky trialkylphosphines are known to be effective for this reason.
-
Electron Density: Phosphine ligands with high electron density can enhance the stability of the metal complex formed on the nanoparticle surface.
-
Bidentate vs. Monodentate Ligands: Bidentate phosphine ligands, which can form two bonds with the nanoparticle surface, generally offer enhanced stability compared to their monodentate counterparts. For instance, replacing triphenylphosphine (a monodentate ligand) with 1,3-bis(diphenylphosphino)propane (a bidentate ligand) has been shown to improve the stability of gold nanoparticles.[1]
Q3: What is the impact of solvent choice on the stability of phosphine-functionalized nanoparticles?
A3: The solvent plays a critical role in the stability of nanoparticle dispersions. The polarity of the solvent should be compatible with the overall surface chemistry of the functionalized nanoparticles. Dispersing nanoparticles in a solvent of inappropriate polarity can lead to the collapse of the ligand shell and subsequent aggregation. For instance, nanoparticles with hydrophobic phosphine ligands are more stable in non-polar organic solvents, while those with hydrophilic phosphine ligands require polar or aqueous media. A gradual change in solvent polarity can lead to transitions between stable and aggregated states.[4]
Q4: How does pH influence the aggregation of these nanoparticles?
A4: The pH of the solution can significantly impact the stability of functionalized nanoparticles by altering the surface charge. While phosphine ligands themselves are generally not pH-sensitive, other components in the solution or co-ligands on the nanoparticle surface might be. For nanoparticles that rely on electrostatic repulsion for stability, a pH near the isoelectric point (the pH at which the net surface charge is zero) will lead to rapid aggregation. It is advisable to maintain the pH of the solution in a range that ensures a sufficiently high surface charge to promote repulsion between particles.
Q5: Can co-ligands be used to enhance stability?
A5: Yes, using co-ligands is a common and effective strategy to improve the stability of phosphine-functionalized nanoparticles. For example, incorporating thiol-containing ligands alongside phosphines can significantly enhance stability due to the formation of strong gold-sulfur bonds.[1][2] Another approach is to use bulky co-ligands like polyethylene glycol (PEG) to provide steric stabilization.[5]
Troubleshooting Guides
Issue 1: Nanoparticles Aggregate Immediately After Synthesis
Possible Causes:
-
Insufficient Ligand Concentration: The amount of phosphine ligand used may be too low to achieve complete surface coverage.
-
Poor Ligand Solubility: The phosphine ligand may not be fully dissolved in the reaction medium, leading to inefficient functionalization.
-
High Reaction Temperature: Excessive heat can sometimes promote aggregation, especially if the ligand binding is weak.
-
Inappropriate Reducing Agent: The choice and concentration of the reducing agent can affect the nucleation and growth kinetics of the nanoparticles, potentially leading to aggregation.
Solutions:
-
Optimize Ligand-to-Metal Ratio: Systematically increase the molar ratio of the phosphine ligand to the metal precursor.
-
Ensure Ligand Dissolution: Use a co-solvent system if necessary to ensure the phosphine ligand is fully dissolved before the reduction step.
-
Control Reaction Temperature: Perform the synthesis at a lower temperature or use a more controlled heating method.
-
Select Appropriate Reducing Agent: Experiment with different reducing agents or adjust the rate of addition to control the particle formation process.
Issue 2: Nanoparticles Aggregate During Purification (e.g., Centrifugation)
Possible Causes:
-
Excessive Centrifugal Force: High-speed centrifugation can overcome the repulsive forces between nanoparticles, leading to irreversible aggregation.
-
Pellet Resuspension Difficulty: A hard-to-resuspend pellet can indicate strong particle-particle interactions.
-
Change in Solvent Environment: Washing with a solvent that does not support nanoparticle stability can induce aggregation.
Solutions:
-
Optimize Centrifugation Parameters: Reduce the centrifugation speed and/or time.
-
Gentle Resuspension: Resuspend the nanoparticle pellet by gentle pipetting or brief bath sonication. Avoid probe sonication which can be too harsh.
-
Use a Stabilizing Wash Solvent: Ensure the solvent used for washing is one in which the nanoparticles are known to be stable.
-
Alternative Purification Methods: Consider using techniques like dialysis or size-exclusion chromatography which are gentler than centrifugation.[6]
Issue 3: Nanoparticles Aggregate Over Time in Storage
Possible Causes:
-
Ligand Desorption: Weakly bound phosphine ligands may slowly detach from the nanoparticle surface over time.
-
Oxidation of Ligands: Some phosphine ligands can be susceptible to oxidation, which can alter their binding affinity and stabilizing properties.
-
Changes in Storage Conditions: Fluctuations in temperature or exposure to light can destabilize the nanoparticles.
Solutions:
-
Use More Stable Ligands: Consider using bidentate phosphine ligands or co-functionalizing with strongly binding ligands like thiols.[1][2]
-
Inert Atmosphere Storage: Store the nanoparticle dispersion under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Controlled Storage Environment: Store nanoparticles at a constant, cool temperature (typically 4°C) and protected from light.
Data Presentation
Table 1: Stability of Gold Nanoparticles Functionalized with Different Phosphine Oxide Derivatives in DMSO
| Ligand | Nanoparticle Diameter (nm) | Stability Duration |
| (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide (4A) | 55 ± 13.6 | 3 months |
| (3-thioacetylpropyl)-diphenylphosphine oxide (4B) | 40 ± 8 | 5 months |
| (3-thioacetylpropyl)-thiodiphenylphosphine oxide (7) | 25 ± 6 | 5 months |
| (3-thioacetyl-N-ethylmethylamine)-diphenylphosphine oxide (10) | 43 ± 7 | 3 months |
| Data extracted from a study on gold nanoparticles stabilized by phosphine oxide derivatives.[1][7] |
Experimental Protocols
Protocol 1: Synthesis of Trioctylphosphine (TOP)-Stabilized Palladium Nanoparticles
This protocol describes the synthesis of monodisperse palladium nanoparticles stabilized with trioctylphosphine (TOP).[8]
Materials:
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
Trioctylphosphine (TOP)
-
Methanol
Procedure:
-
In a reaction flask, combine 0.1 g of Pd(acac)₂ (0.33 mmol) and 7 mL of TOP (16 mmol).
-
Slowly heat the reaction mixture to 300 °C with stirring.
-
Age the mixture at 300 °C for 30 minutes.
-
Cool the resulting solution to room temperature.
-
Retrieve the nanoparticles by centrifugation.
-
Wash the nanoparticles with methanol to remove excess TOP ligand.
Protocol 2: Ligand Exchange on Phosphine-Stabilized Nanoparticles
This protocol provides a general procedure for exchanging the initial phosphine ligands on a nanoparticle surface with a different, more strongly binding or functional ligand.
Materials:
-
Pre-synthesized phosphine-stabilized nanoparticles
-
New ligand (e.g., a thiol-containing molecule)
-
Appropriate solvent for nanoparticle dispersion
-
Non-solvent for precipitation
Procedure:
-
Disperse the phosphine-stabilized nanoparticles in a suitable solvent.
-
Prepare a solution of the new ligand in a compatible solvent.
-
Add the new ligand solution to the nanoparticle dispersion. The molar excess of the new ligand will depend on its binding affinity.
-
Stir the mixture at room temperature for several hours to overnight to allow for ligand exchange.
-
Precipitate the functionalized nanoparticles by adding a non-solvent.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet multiple times with the non-solvent to remove the displaced phosphine ligands and excess new ligand.
-
Resuspend the final functionalized nanoparticles in a solvent that ensures their long-term stability.
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis, purification, and post-synthesis functionalization of phosphine-ligated nanoparticles.
Caption: A logical diagram outlining the troubleshooting process for addressing nanoparticle aggregation.
References
- 1. Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films [mdpi.com]
- 3. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colloidal stability of nanoparticles stabilized with mixed ligands in solvents with varying polarity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. swb.skku.edu [swb.skku.edu]
Technical Support Center: Minimizing Homocoupling in Suzuki Coupling Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing homocoupling side reactions during Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guide: Significant Homocoupling Observed
Problem: My Suzuki coupling reaction is producing a significant amount of homocoupling byproduct from the boronic acid starting material, leading to reduced yield of the desired cross-coupled product and purification challenges.
This guide provides a systematic approach to identify the root cause and implement effective solutions.
Logical Workflow for Troubleshooting Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a common side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl byproduct.[1] This reduces the yield of the desired asymmetrical cross-coupled product and can complicate purification.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main causes of homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) (Pd(II)) catalyst precursors.[2]
-
Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid.[3][4] Higher oxygen levels have been shown to increase the rate of homocoupling.[3]
-
Pd(II) Precursors: When using Pd(II) salts like Pd(OAc)₂ or PdCl₂, the precatalyst needs to be reduced to the catalytically active Pd(0) in situ. This reduction can occur via the homocoupling of two boronic acid molecules, where the boronic acid itself acts as the reducing agent.[3][5]
Q3: How can I effectively remove oxygen from my reaction?
A3: Rigorous exclusion of oxygen is critical.[5][6] Standard methods include:
-
Sparge/Purge: Bubbling an inert gas (high-purity argon or nitrogen) through the solvent for an extended period (at least 30-60 minutes) prior to use.[2] The reaction vessel should also be thoroughly purged with the inert gas.
-
Freeze-Pump-Thaw: For the most effective oxygen removal, performing at least three freeze-pump-thaw cycles on the solvent is recommended.[2] This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.
Q4: I am using a Pd(II) precatalyst. How can I minimize homocoupling during the initial reduction step?
A4: There are two primary strategies:
-
Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ eliminates the need for in-situ reduction by the boronic acid, thereby avoiding this pathway to homocoupling.[1]
-
Add a Mild Reducing Agent: Introducing a mild reducing agent, such as potassium formate (1-2 equivalents), can reduce the Pd(II) species to the active Pd(0) state without interfering with the main catalytic cycle.[1][5][7]
Q5: How does the choice of ligand affect homocoupling?
A5: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) are often beneficial.[1][8] These ligands can accelerate the desired reductive elimination step to form the cross-coupled product, which outcompetes the side reactions leading to homocoupling.[2]
Q6: Can the base or solvent system influence the extent of homocoupling?
A6: Yes, the choice of base and solvent is critical and often interdependent.[1] The base is required to activate the boronic acid for transmetalation.[9][10] However, an inappropriate choice can lead to side reactions. It is often necessary to screen a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/water, Toluene/water) to find the optimal conditions that favor cross-coupling over homocoupling.[1]
Q7: Are certain boronic acids more prone to homocoupling?
A7: Yes, the stability of the organoboron reagent can be a factor. Boronic acids can be susceptible to decomposition, and electron-deficient arylboronic acids may be more prone to homocoupling under certain conditions.[11][12] Using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, can sometimes suppress side reactions by providing a slower, controlled release of the active boronic acid into the reaction.[1]
Data Summary Tables
Table 1: Effect of Oxygen Exclusion on Homocoupling
| Entry | Deoxygenation Method | Catalyst | Homocoupling Product (%) | Reference |
| 1 | Nitrogen Purge (Standard) | 5% Pd/C | ~1.5 | [5] |
| 2 | Vacuum Degas / N₂ Backfill (3x) | 5% Pd/C | ~0.5 | [5] |
| 3 | Nitrogen Purge (Standard) | Pd(OAc)₂ | ~3.0 | [5] |
| 4 | Vacuum Degas / N₂ Backfill (3x) | Pd(OAc)₂ | ~1.0 | [5] |
Table 2: Effect of Catalyst and Additives on Homocoupling
| Entry | Catalyst | Additive (1.1 equiv) | Homocoupling Product (%) | Reference |
| 1 | Pd(OAc)₂ | None | 3.0 | [5] |
| 2 | Pd(OAc)₂ | Potassium Formate | 0.2 | [5][6] |
| 3 | Palladium Black | None | <1.0 | [5][7] |
| 4 | Palladium Black | Potassium Formate | <0.1 | [5][7] |
Key Experimental Protocols
Protocol 1: General Procedure for Rigorous Deoxygenation
This protocol details two common methods for removing dissolved oxygen from reaction solvents.
Method A: Inert Gas Sparging
-
Select a suitable reaction solvent (e.g., dioxane, toluene, THF).
-
Place the solvent in a flask equipped with a stir bar and a gas inlet adapter connected to a high-purity inert gas source (Argon or Nitrogen).
-
Ensure a gas outlet (e.g., through a bubbler) to prevent pressure buildup.
-
Submerge a long needle or glass tube below the solvent surface.
-
Bubble the inert gas through the solvent with vigorous stirring for a minimum of 30-60 minutes.[2]
-
The degassed solvent should be used immediately under an inert atmosphere.
Method B: Freeze-Pump-Thaw
-
Place the solvent in a Schlenk flask that can be sealed and is appropriately sized (do not fill more than half full).
-
Freeze the solvent completely using a cold bath (e.g., liquid nitrogen).
-
Once frozen solid, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum line.
-
Remove the flask from the cold bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure maximum oxygen removal.[2]
-
After the final thaw, backfill the flask with a high-purity inert gas.
Protocol 2: Suzuki Coupling with a Pd(0) Precatalyst and Optimized Conditions
This protocol provides a general method for setting up a Suzuki coupling reaction designed to minimize homocoupling.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[2]
-
Reaction Setup: To a Schlenk flask equipped with a stir bar and condenser, add the aryl halide (1.0 equiv.), the chosen base (e.g., K₃PO₄, 2.0 equiv.), and the boronic acid or its derivative (1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with inert gas three times. Maintain a positive pressure of inert gas.
-
Solvent Addition: Add the rigorously degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a typical concentration of 0.1-0.5 M with respect to the limiting reagent.[13]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS) until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.
Mechanistic Pathways
Caption: Comparison of the desired Suzuki catalytic cycle and the competing homocoupling pathway initiated by Pd(II) species.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Strategies for uniform coating with Diphenyl(2-(triethoxysilyl)ethyl)phosphine
This technical support center provides researchers, scientists, and drug development professionals with guidance on achieving uniform coatings using Diphenyl(2-(triethoxysilyl)ethyl)phosphine. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the coating process in a question-and-answer format.
Q1: Why is my coating hazy or cloudy?
A1: A hazy or cloudy appearance is often due to uncontrolled and excessive self-condensation of the silane in the solution before it has had a chance to bond with the substrate. This can be caused by:
-
Excessive Water in the Silane Solution: Too much water can lead to rapid hydrolysis and the formation of large polysiloxane particles in the solution, which then deposit on the surface as an uneven film.
-
Incorrect pH of the Hydrolysis Solution: The pH of the solution significantly influences the rates of hydrolysis and condensation. For many triethoxysilanes, a slightly acidic pH (around 4-5) is optimal for controlled hydrolysis while minimizing rapid condensation.[1][2]
-
High Silane Concentration: A high concentration of the silane in the solution can also promote premature self-condensation.
Q2: My coating is not uniform and has streaks or spots. What went wrong?
A2: Non-uniform coatings, characterized by streaks, spots, or a blotchy appearance, can result from several factors during the application process:
-
Improper Substrate Cleaning: The substrate surface must be scrupulously clean and free of organic residues, dust, or other contaminants. Incomplete cleaning will lead to areas where the silane cannot properly adhere.
-
Uneven Application of the Silane Solution: The method of applying the silane solution (e.g., dip-coating, spin-coating, or wiping) must be performed smoothly and consistently to ensure a uniform liquid film.
-
Solution Instability: If the hydrolyzed silane solution is allowed to stand for too long before use, it can begin to form aggregates that will not deposit uniformly. It is best to use the solution shortly after preparation.
Q3: The coating is peeling or easily delaminates from the substrate. How can I improve adhesion?
A3: Poor adhesion is a sign that a stable covalent bond has not been formed between the silane and the substrate. The primary reasons for this are:
-
Inadequate Surface Activation: For the silane to bond, the substrate surface needs to have a sufficient density of hydroxyl (-OH) groups. For substrates like glass or silicon, this can be achieved through treatments such as piranha etching or plasma cleaning. For other materials, a suitable surface pretreatment is necessary to generate these reactive sites.
-
Incomplete Curing: After the silane is applied, it needs to be cured to drive the condensation reaction and form stable siloxane (Si-O-Si) bonds with the surface and adjacent silane molecules. Insufficient curing time or temperature will result in a poorly adhered film.
-
Moisture Contamination at the Interface: Any layer of moisture on the substrate surface at the time of silane application can interfere with the formation of direct covalent bonds.
Q4: I am observing a sticky or greasy residue on the surface after coating. What is the cause?
A4: A sticky or greasy feeling on the coated surface is typically due to the presence of unreacted or partially reacted silane molecules. This can be a result of:
-
Over-application of the Silane: Applying a solution that is too concentrated or applying too thick of a layer can lead to an excess of silane that does not have the opportunity to bond with the substrate.
-
Incomplete Rinsing: After the deposition step, a rinsing step is often necessary to remove any excess, physically adsorbed silane that has not chemically bonded to the surface.
-
Insufficient Curing: Similar to poor adhesion, incomplete curing can leave unreacted ethoxy groups on the silane, contributing to a greasy feel.
Frequently Asked Questions (FAQs)
Q: What is the purpose of the diphenylphosphine group in this silane?
A: The diphenylphosphine group provides the coated surface with specific chemical functionalities. It is an excellent ligand for coordinating with a variety of transition metals.[3] This makes this compound ideal for applications such as fabricating catalyst supports, creating platforms for nanoparticle immobilization, or developing novel sensing surfaces.
Q: What solvents are recommended for preparing the silane solution?
A: this compound is soluble in many common organic solvents.[3] For coating applications, anhydrous solvents such as ethanol, isopropanol, or toluene are typically used to prepare the initial silane solution before the addition of water for hydrolysis. The choice of solvent can influence the evaporation rate and thus the uniformity of the coating.
Q: How should I prepare my substrate before coating?
A: Substrate preparation is a critical step for achieving a uniform and adherent coating. The goal is to create a clean surface with a high density of hydroxyl groups. The specific protocol will depend on the substrate material. A general workflow is as follows:
-
Initial Cleaning: Sonication in a series of solvents such as acetone, isopropanol, and deionized water to remove organic contaminants.
-
Surface Activation:
-
For glass or silicon substrates: Treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to an oxygen plasma.
-
For metal oxides: Similar activation with plasma or chemical etching.
-
-
Final Rinse and Dry: Thorough rinsing with deionized water followed by drying with a stream of inert gas (e.g., nitrogen or argon) and/or baking in an oven.
Q: What are typical concentrations for the silane solution?
A: The optimal concentration can vary depending on the application method and desired coating thickness. A common starting point for solution-based deposition methods like dip-coating or spin-coating is a 1-2% (v/v) solution of the silane in an appropriate solvent.
Q: What are the key parameters for the hydrolysis step?
A: The hydrolysis of the triethoxysilyl group is essential for forming the reactive silanol groups that will bond to the substrate. Key parameters to control are:
-
Water Content: The amount of water added to the silane solution should be carefully controlled. A common approach is to use a water-to-silane molar ratio of 1.5 to 3.
-
pH: The pH of the aqueous solution used for hydrolysis affects the reaction rate. A slightly acidic pH of 4-5 is often used to promote controlled hydrolysis.[1] This can be achieved by adding a small amount of an acid like acetic acid.
-
Reaction Time: The hydrolysis reaction should be allowed to proceed for a specific amount of time before the solution is used for coating. This "pre-hydrolysis" time can range from a few minutes to an hour.
Q: What are the recommended curing conditions?
A: Curing is necessary to drive the condensation of the silanol groups to form a stable, cross-linked siloxane network. Typical curing involves heating the coated substrate in an oven. A general starting point is to cure at 110-120°C for 30-60 minutes. The optimal temperature and time will depend on the substrate's thermal stability.
Experimental Protocols
Below are detailed methodologies for key experimental procedures.
Table 1: Summary of Key Experimental Parameters
| Parameter | Recommended Range | Notes |
| Silane Concentration | 1-5% (v/v) in anhydrous solvent | Higher concentrations can lead to thicker but potentially less uniform films. |
| Solvent | Anhydrous Ethanol, Isopropanol, or Toluene | Choice depends on desired evaporation rate and compatibility with the substrate. |
| Water for Hydrolysis | 1.5-3 molar equivalents relative to silane | Use high-purity water (e.g., deionized or distilled). |
| Hydrolysis pH | 4.0 - 5.0 | Adjust with a weak acid like acetic acid. |
| Hydrolysis Time | 5 - 60 minutes at room temperature | Solution should be used shortly after this period to avoid over-condensation. |
| Deposition Method | Dip-coating, Spin-coating, Vapor Deposition | The choice of method will influence the coating thickness and uniformity. |
| Curing Temperature | 110 - 120 °C | Ensure the substrate is stable at this temperature. |
| Curing Time | 30 - 60 minutes | Longer times may be needed for thicker films. |
Protocol 1: Substrate Preparation (Glass or Silicon)
-
Place the substrates in a beaker and sonicate for 15 minutes in acetone.
-
Replace the acetone with isopropanol and sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Activate the surface by immersing the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates extensively with deionized water.
-
Dry the substrates with a stream of nitrogen or argon gas and then bake in an oven at 120°C for at least 30 minutes before use.
Protocol 2: Silane Solution Preparation and Coating (Dip-Coating Method)
-
In a clean, dry glass container, prepare a 2% (v/v) solution of this compound in anhydrous ethanol.
-
In a separate container, prepare an aqueous solution with a pH of 4.5 by adding a small amount of acetic acid to deionized water.
-
Add the acidic water to the silane solution with stirring to achieve a water-to-silane molar ratio of approximately 3:1.
-
Allow the solution to stir at room temperature for 30 minutes to facilitate hydrolysis.
-
Immerse the prepared substrates into the hydrolyzed silane solution for 1-2 minutes.
-
Withdraw the substrates from the solution at a slow, constant speed (e.g., 1-2 mm/s) to ensure a uniform coating.
-
Rinse the coated substrates by briefly dipping them in fresh anhydrous ethanol to remove any excess, unbonded silane.
-
Dry the rinsed substrates with a gentle stream of nitrogen gas.
-
Cure the coated substrates in an oven at 120°C for 1 hour.
-
Allow the substrates to cool to room temperature before further use or characterization.
Visualizations
Caption: Experimental workflow for uniform coating with this compound.
Caption: Chemical pathways of hydrolysis and condensation for triethoxysilane coating.
References
How to avoid gel formation during hydrolysis of triethoxysilanes
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid gel formation during the hydrolysis of triethoxysilanes.
Frequently Asked Questions (FAQs)
Q1: What is triethoxysilane hydrolysis and why is gel formation a concern?
A1: Triethoxysilane hydrolysis is a chemical reaction where the ethoxy groups (-OCH₂CH₃) on a silicon atom are replaced by hydroxyl groups (-OH) in the presence of water, forming silanols. These silanols are highly reactive and can undergo condensation reactions with each other to form siloxane bonds (Si-O-Si), leading to the formation of larger oligomers and polymers.[1] Gel formation, or gelation, occurs when these polymers crosslink to form a three-dimensional network that spans the entire solution, resulting in a solid-like gel. This can be undesirable as it prevents the controlled application of the silane, for example, in surface modification or particle coating, where a solution of soluble, hydrolyzed species is required.
Q2: What are the primary factors that influence the rate of hydrolysis and condensation?
A2: The main factors controlling the rates of hydrolysis and condensation, and therefore gel formation, are:
-
pH of the solution: The rate of hydrolysis is slowest at a neutral pH of around 7 and is catalyzed by both acidic and basic conditions.[2][3][4]
-
Water-to-silane ratio: Water is a necessary reactant for hydrolysis. However, an excess of water can accelerate condensation reactions.[2][3]
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.[2][3][5]
-
Catalyst: The presence and type of catalyst (acid or base) significantly impact the reaction rates.[3][6]
-
Solvent: The choice of solvent affects the miscibility of the reactants and can influence reaction kinetics.[2][5][7]
-
Concentration of triethoxysilane: Higher concentrations of the silane can lead to a greater likelihood of intermolecular condensation and gelation.[3]
Q3: How does pH affect the balance between hydrolysis and condensation?
A3: The pH of the reaction medium plays a critical role in determining the relative rates of hydrolysis and condensation.
-
Acidic Conditions (pH < 4): Under acidic conditions, the hydrolysis reaction is generally faster than the condensation reaction.[3][8] This is because the ethoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water.[3] This environment favors the formation of linear, less branched polymers.[8]
-
Neutral Conditions (pH ≈ 7): The rate of hydrolysis is at a minimum around neutral pH.[4][9]
-
Basic Conditions (pH > 7): In basic conditions, the condensation reaction is significantly faster than the hydrolysis reaction.[3][8] This leads to the formation of more highly branched and cross-linked polymers, increasing the likelihood of gelation.[8]
Troubleshooting Guide: Preventing Gel Formation
This guide addresses common issues leading to premature gelation during triethoxysilane hydrolysis and provides actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Rapid Gel Formation Upon Adding Water | 1. High pH (alkaline conditions).[3] 2. High concentration of triethoxysilane. 3. Excessive water-to-silane ratio.[3] 4. Elevated reaction temperature.[5] | 1. Adjust the pH to be acidic (e.g., pH 3-5) before or immediately after adding water.[4] 2. Work with more dilute solutions of the triethoxysilane. 3. Carefully control the stoichiometry of water. Use a substoichiometric amount of water initially for a pre-hydrolysis step if possible. 4. Conduct the reaction at a lower temperature (e.g., room temperature or below).[10] |
| Solution Viscosity Increases Significantly Over Time | 1. Condensation reactions are dominating. 2. The reaction temperature is too high.[5] 3. The pH is drifting towards neutral or basic. | 1. Ensure the solution remains acidic to favor hydrolysis over condensation.[3] 2. Lower the reaction temperature to slow down the condensation rate.[10] 3. Buffer the solution or monitor and adjust the pH periodically. |
| Incomplete Hydrolysis Before Gelation | 1. Inappropriate solvent system leading to poor miscibility.[2] 2. Insufficient water available for complete hydrolysis.[2] 3. Low reaction temperature slowing hydrolysis excessively.[2] | 1. Use a co-solvent like ethanol or isopropanol to create a homogeneous reaction mixture.[3][11] 2. Ensure a sufficient molar ratio of water to silane is present for the desired degree of hydrolysis. A common starting point is a 1.5:1 molar ratio of water to hydrolyzable groups. 3. Slightly increase the temperature, while carefully monitoring for signs of condensation. |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of a Triethoxysilane under Acidic Conditions
This protocol outlines a general method for hydrolyzing a triethoxysilane while minimizing the risk of gel formation by maintaining an acidic pH.
Materials:
-
Triethoxysilane (e.g., (3-Aminopropyl)triethoxysilane - APTES)
-
Ethanol (or other suitable co-solvent)
-
Deionized water
-
Acid catalyst (e.g., 0.1 M HCl or acetic acid)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
In the reaction vessel, prepare a solution of the triethoxysilane in the co-solvent (e.g., a 2-5% v/v solution in ethanol).
-
Begin stirring the solution at room temperature.
-
Separately, prepare an aqueous solution of the acid catalyst. The amount of water should be calculated based on the desired molar ratio to the silane (a common starting point is 1.5 moles of water per mole of ethoxy group).
-
Slowly add the acidic water solution to the stirring silane solution dropwise over a period of 15-30 minutes.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-24 hours), depending on the specific silane and desired degree of hydrolysis. Monitor the solution for any signs of increased viscosity or precipitation.
-
The resulting solution contains hydrolyzed silane species and can be used for subsequent applications. For storage, it is recommended to keep the solution refrigerated to slow down condensation.[12]
Data Summary
The following table summarizes the influence of key parameters on the hydrolysis and condensation rates, which in turn affect the likelihood of gel formation.
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Risk of Gel Formation | References |
| Increasing pH (from acidic to basic) | Decreases then increases (minimum at pH 7) | Significantly increases | High in basic conditions | [2][3][4][8] |
| Increasing Water Concentration | Increases | Increases | High with excess water | [2][3][13] |
| Increasing Temperature | Increases | Increases | High at elevated temperatures | [2][3][5] |
| Increasing Silane Concentration | No direct effect on rate constant | Increases (higher proximity of molecules) | High at high concentrations | [3] |
| Using a Co-solvent (e.g., Ethanol) | Can decrease rate by dilution, but improves homogeneity | Can decrease rate by dilution | Generally lower due to improved control | [2][7][11] |
Visualizations
Caption: Pathway of triethoxysilane hydrolysis to silanetriol and subsequent condensation to form oligomers and a gel network.
Caption: A troubleshooting workflow for addressing and preventing gel formation during triethoxysilane hydrolysis.
References
- 1. gelest.com [gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. afinitica.com [afinitica.com]
- 10. scispace.com [scispace.com]
- 11. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Phosphine Ligands: Spotlight on Diphenyl(2-(triethoxysilyl)ethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis and materials science, the choice of phosphine ligand is a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides an objective comparison of Diphenyl(2-(triethoxysilyl)ethyl)phosphine with other widely used phosphine ligands. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
This compound is a versatile monodentate phosphine ligand distinguished by its triethoxysilyl group. This functional handle allows for its covalent immobilization onto silica supports, offering the advantages of heterogeneous catalysis, such as ease of separation and catalyst recyclability, while retaining the high activity and selectivity often associated with homogeneous catalysts.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in synthetic organic chemistry for the formation of carbon-carbon bonds. The performance of the phosphine ligand in these reactions is paramount.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The choice of phosphine ligand significantly influences the catalytic activity. While direct comparative studies under identical conditions are limited, we can infer performance from related systems. For instance, a mono(phosphine)-Pd complex heterogenized on a support has demonstrated high activity.
A study on a palladium catalyst immobilized on a phosphine-functionalized silica support showcased high yields in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. This highlights the potential of silica-tethered phosphine ligands like this compound.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Immobilized Phosphine | Pd(OAc)₂ / Silica-supported Phosphine | K₂CO₃ | MeOH/H₂O | 35 | 1-3 | up to 95 | [1] |
| Triphenylphosphine | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene/Water | 100 | N/A | ~80-90 | [2] |
| SPhos | Pd(G2)-SPhos | K₃PO₄ | Toluene | 100 | 2 | >99 | [3] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
Heck Reaction
The Heck reaction is a key method for the arylation of alkenes. The nature of the phosphine ligand affects the efficiency and regioselectivity of this transformation. Immobilized phosphine-palladium complexes have shown to be effective catalysts for the Heck reaction. For example, a MOF-immobilized mono(phosphine)-Pd catalyst demonstrated excellent yields in the coupling of various aryl bromides with styrene.[4]
Table 2: Comparison of Ligand Performance in the Heck Reaction of Bromobenzene and Styrene
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Immobilized Phosphine | Pd(OAc)₂ / MOF-supported Phosphine | K₃PO₄ | Toluene | 100 | N/A | ~93 | [4] |
| Triphenylphosphine | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | N/A | Good to Excellent | [5] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
Performance in Rhodium-Catalyzed Hydroformylation
Hydroformylation, or oxo synthesis, is a crucial industrial process for the production of aldehydes from alkenes. The choice of phosphine ligand is critical in controlling the regioselectivity (linear vs. branched aldehyde) and the overall catalytic activity. Diphenylphosphine-functionalized materials have been successfully employed as ligands in rhodium-catalyzed hydroformylation.
A study utilizing diphenylphosphine-functionalized carbosilane dendrimers as ligands in the rhodium-catalyzed hydroformylation of 1-octene reported high activity and selectivity, with the performance being dependent on the size and flexibility of the dendritic ligand.[6]
Table 3: Performance of Diphenylphosphine-based Ligands in the Rhodium-Catalyzed Hydroformylation of 1-Octene
| Ligand System | Catalyst Precursor | Pressure (bar) | Temp. (°C) | Key Observation | Reference |
| Diphenylphosphine-functionalized Dendrimers | [Rh(acac)(CO)₂] | 30 | 75-95 | Aldehydes favored at moderate to high temperatures | [6] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative procedures for the synthesis of a silica-immobilized palladium-phosphine catalyst and its application in a Suzuki-Miyaura coupling reaction.
Synthesis of Silica-Immobilized Palladium-Phosphine Catalyst
This protocol describes a general method for the immobilization of a palladium-phosphine complex on a silica support, which is analogous to how this compound would be utilized.
Materials:
-
Aminopropyl-functionalized silica gel
-
Glutaric anhydride
-
2-(Diphenylphosphino)ethylamine
-
Palladium acetate
-
Dichloromethane
-
Toluene
-
Methanol
Procedure:
-
Carboxylic acid functionalization: Aminopropyl-functionalized silica gel is reacted with glutaric anhydride in dichloromethane at room temperature. The resulting carboxylic acid-functionalized silica gel is washed and dried.
-
Phosphine functionalization: The carboxylic acid-functionalized silica gel is then reacted with a phosphine, such as 2-(diphenylphosphino)ethylamine, to yield the phosphine-functionalized silica gel.
-
Palladium complexation: The phosphine-functionalized silica gel is treated with a solution of palladium acetate in toluene to afford the silica-supported palladium-phosphine complex. The catalyst is then washed and dried.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Silica-supported palladium-phosphine catalyst
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., MeOH/H₂O mixture)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the silica-supported palladium-phosphine catalyst (e.g., 1 mol% Pd).
-
Add the solvent (e.g., 5 mL of a 1:1 MeOH/H₂O mixture).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 35 °C) for the specified time (e.g., 1-4 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the catalyst can be recovered by filtration or centrifugation for reuse.
-
The product is isolated from the filtrate by extraction with an organic solvent, followed by drying and purification.[1]
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Conclusion
This compound presents a compelling option for researchers seeking the benefits of both homogeneous and heterogeneous catalysis. Its triethoxysilyl functionality allows for robust immobilization on silica supports, facilitating catalyst recovery and reuse, which is a significant advantage in terms of cost and sustainability. While direct quantitative comparisons with other common phosphine ligands under identical conditions are not always available, the existing literature on similar immobilized systems suggests that high catalytic activity and yields can be achieved in key transformations like Suzuki-Miyaura and Heck couplings, as well as in hydroformylation reactions. The provided experimental protocols offer a starting point for the practical application of such systems. Further research involving direct, side-by-side comparisons will be invaluable in fully elucidating the performance of this compound relative to other established phosphine ligands.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Surface Functionalization: Diphenyl(2-(triethoxysilyl)ethyl)phosphine vs. (3-aminopropyl)triethoxysilane
In the fields of materials science, biotechnology, and drug development, the precise modification of surfaces is a fundamental requirement for creating functional devices and carriers. Organosilanes are the premier class of molecules for this purpose, capable of forming stable, covalent bonds with hydroxylated surfaces like glass, silica, and metal oxides. This guide provides a detailed, data-driven comparison between two key silanization reagents: the widely-used (3-aminopropyl)triethoxysilane (APTES) and the more specialized Diphenyl(2-(triethoxysilyl)ethyl)phosphine (DPTEP).
This comparison is designed for researchers, scientists, and drug development professionals to select the optimal surface modification strategy based on the distinct chemical functionalities and resultant performance characteristics of the amine (-NH₂) versus the phosphine (-PPh₂) terminal group.
Chemical Properties and Reaction Mechanisms
Both APTES and DPTEP share a common triethoxysilane anchor group, which dictates their fundamental mechanism of surface attachment. The process involves the hydrolysis of the ethoxy groups in the presence of trace water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate and with each other to form a stable network of siloxane (Si-O-Si) bonds.
The critical difference lies in their terminal functional groups, which define their subsequent reactivity and primary applications. APTES provides a primary amine group, a versatile nucleophile and base, while DPTEP presents a diphenylphosphine group, a soft Lewis base with strong affinity for specific metals.
Comparative Performance Data
The choice of silane profoundly impacts the resulting surface properties. APTES is known for creating hydrophilic, amine-reactive surfaces, while DPTEP's phenyl groups are expected to create a more hydrophobic surface tailored for inorganic chemistry applications.
Table 1: General and Physical Properties
| Property | (3-aminopropyl)triethoxysilane (APTES) | This compound (DPTEP) |
| Functional Group | Primary Amine (-NH₂) | Diphenylphosphine (-P(C₆H₅)₂) |
| Molecular Weight | 221.37 g/mol | 390.52 g/mol |
| CAS Number | 919-30-2 | 18588-26-6 |
| Primary Reactivity | Nucleophilic addition, amide coupling, protonation | Coordination with transition metals, Lewis base activity |
Table 2: Typical Surface Functionalization Characteristics on Silica
| Parameter | (3-aminopropyl)triethoxysilane (APTES) | This compound (DPTEP) |
| Deposition Method | Solution or Vapor Phase | Solution or Vapor Phase (Inferred) |
| Typical Monolayer Thickness | ~0.5 - 1.0 nm | Data not available; expected to be >1.0 nm due to larger group size |
| Surface Coverage (Vapor Phase) | ~2.1 - 4.4 amines/nm² | Data not available in searched literature |
| Water Contact Angle | 40° - 65° (hydrophilic) | Expected to be >70° (more hydrophobic due to phenyl rings) |
| Hydrolytic Stability | Moderate; can degrade over time in aqueous/buffer solutions, particularly at alkaline pH | Data not available; Si-O-substrate bond stability is expected to be similar to APTES |
Experimental Protocols
Reproducible surface functionalization requires meticulous attention to substrate preparation and silanization conditions.
Protocol 1: Substrate Cleaning and Activation (General)
This protocol is suitable for silicon, glass, or quartz substrates prior to silanization with either APTES or DPTEP.
-
Sonication: Sonicate substrates sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic residues.
-
Drying: Dry the substrates thoroughly under a stream of dry nitrogen gas.
-
Hydroxylation (Activation): To generate a high density of surface hydroxyl (-OH) groups, treat the substrates with one of the following methods:
-
Oxygen Plasma: Expose substrates to oxygen plasma for 3-5 minutes.
-
Piranha Solution: Immerse substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes at 80°C. (Extreme Caution: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with appropriate personal protective equipment in a fume hood.)
-
-
Final Rinse and Dry: Thoroughly rinse the substrates with copious amounts of DI water and dry again under a stream of dry nitrogen. The substrate is now ready for functionalization.
Protocol 2: Surface Functionalization with APTES (Solution Phase)
-
Prepare Solution: In a fume hood, prepare a 1-2% (v/v) solution of APTES in anhydrous toluene or acetone. Using a dry solvent is crucial to prevent premature silane polymerization in the solution.
-
Immersion: Immerse the cleaned and activated substrates in the APTES solution. The incubation time can range from 30 seconds to several hours, depending on the desired layer thickness (monolayer vs. multilayer). For monolayer formation, shorter times (e.g., 20-60 minutes) are often sufficient.
-
Rinsing: After incubation, rinse the substrates thoroughly with the anhydrous solvent (toluene or acetone) to remove any physisorbed silane molecules.
-
Curing: Cure the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent siloxane bonds, enhancing the stability of the layer.
-
Storage: Store the functionalized substrates in a desiccator or under an inert atmosphere.
Protocol 3: Surface Functionalization with DPTEP (Solution Phase - Adapted)
No specific, validated protocol for DPTEP was found in the searched literature. The following is an adapted protocol based on general silanization principles.
-
Prepare Solution: Due to the sensitivity of phosphines to oxidation, all steps should be performed under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques). Prepare a 1-2% (v/v) solution of DPTEP in anhydrous, deoxygenated toluene.
-
Immersion: Immerse the cleaned and activated substrates in the DPTEP solution for 1-2 hours at room temperature.
-
Rinsing: Rinse the substrates thoroughly with anhydrous, deoxygenated toluene to remove unbound silane.
-
Curing: Cure the substrates in a vacuum oven at 110-120°C for 1 hour to promote covalent bond formation.
-
Storage: Store the functionalized substrates under an inert atmosphere to prevent oxidation of the phosphine group.
Applications and Use-Case Suitability
The divergent functionalities of APTES and DPTEP lead to distinct and largely non-overlapping fields of application. The choice is dictated entirely by the chemistry required for the subsequent steps of device fabrication or drug conjugation.
(3-aminopropyl)triethoxysilane (APTES): The Bioconjugation Workhorse
The primary amine group of APTES is a versatile chemical handle for the covalent immobilization of a wide range of molecules. It is the industry standard for applications requiring the attachment of biological entities.
-
Biosensors and Microarrays: The amine groups can be used to directly immobilize DNA, proteins, or antibodies. Alternatively, they can be reacted with bifunctional crosslinkers (e.g., NHS esters) to bind carboxylic acid-containing molecules.
-
Drug Delivery: APTES is used to functionalize nanoparticles (e.g., silica, iron oxide) to create a biocompatible surface for drug attachment or to impart a positive surface charge, which can facilitate cell membrane interactions.
-
Composite Materials: Acts as an adhesion promoter between inorganic fillers and organic polymer matrices.
This compound (DPTEP): The Inorganic Specialist
The phosphine group is a soft Lewis base with a strong affinity for late transition and precious metals. This makes DPTEP ideal for applications in catalysis and inorganic nanoparticle assembly.
-
Immobilization of Metal Nanoparticles: The phosphine terminus forms strong coordinative bonds with the surfaces of gold (Au), silver (Ag), palladium (Pd), and platinum (Pt) nanoparticles. This allows for the stable anchoring of such nanoparticles to a silica or glass support.
-
Heterogeneous Catalysis: Phosphines are ubiquitous ligands in homogeneous catalysis. By immobilizing a phosphine group onto a solid support using DPTEP, a homogeneous catalyst can be converted into a heterogeneous one, simplifying catalyst recovery and product purification.
-
Coordination Chemistry: Creates a surface capable of chelating or binding specific metal ions for sensing or material fabrication applications.
Conclusion
The selection between this compound and (3-aminopropyl)triethoxysilane is not a matter of superior performance, but of appropriate chemical functionality for the intended application.
-
Choose (3-aminopropyl)triethoxysilane (APTES) when the goal is to create a surface for biological applications. Its terminal amine group is the gateway to a vast array of well-established bioconjugation chemistries, making it the default choice for biosensors, drug delivery vehicle functionalization, and creating biocompatible coatings.
-
Choose this compound (DPTEP) for applications rooted in inorganic and organometallic chemistry. Its unique ability to form strong, stable coordinative bonds with precious metal nanoparticles and catalytic centers makes it the ideal choice for immobilizing metal catalysts, fabricating plasmonic sensors, and assembling inorganic nanostructures on solid supports.
While APTES is a versatile and extensively documented reagent, DPTEP offers a specialized toolset for researchers working at the interface of materials science and inorganic chemistry. Understanding their fundamental chemical differences is the key to successful and innovative surface engineering.
Assessing the Binding Affinity of Phosphine Ligands to Metal Surfaces: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the interaction between phosphine ligands and metal surfaces is crucial for a myriad of applications, from catalysis to the development of nanoparticle-based therapeutics. The strength of this interaction, or binding affinity, dictates the stability, reactivity, and overall performance of these systems. This guide provides a comparative overview of computational and experimental methods used to assess the binding affinity of phosphine ligands to metal surfaces, supported by experimental data and detailed protocols.
Introduction to Phosphine Ligand-Metal Surface Interactions
Phosphine ligands (PR₃) are a versatile class of molecules that play a pivotal role in coordination chemistry and material science.[1] Their electronic and steric properties can be finely tuned by modifying the R groups, allowing for precise control over the behavior of metal complexes and nanoparticles.[1][2] The binding of phosphine ligands to metal surfaces is a critical factor in stabilizing nanoparticles, modulating the catalytic activity of metal centers, and constructing functional biomaterials. A stronger binding affinity generally leads to more stable nanoparticle formulations and can influence the electronic structure of the metal surface, thereby affecting its reactivity.
Computational Assessment of Binding Affinity
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting and understanding the binding of phosphine ligands to metal surfaces.[3][4] These methods allow for the calculation of binding energies, providing a quantitative measure of the interaction strength.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of surface science, DFT can be used to model the interaction between a ligand and a metal surface, yielding the binding energy (also referred to as adsorption energy). A more negative binding energy indicates a stronger interaction.
One of the key advantages of DFT is its ability to dissect the contributions to the overall binding, such as electrostatic interactions, van der Waals forces, and charge transfer between the ligand and the surface.[4] For instance, studies have shown that for phosphine ligands on gold, dispersion correction in DFT calculations is crucial for accurately capturing the binding energy, especially for larger aryl phosphines.[4]
Experimental Assessment of Binding Affinity
A variety of experimental techniques can be employed to probe the binding of phosphine ligands to metal surfaces. These methods provide valuable data on the nature of the binding, the surface coverage, and the thermal stability of the ligand-metal bond.
Temperature Programmed Desorption (TPD)
Temperature Programmed Desorption (TPD), also known as Thermal Desorption Spectroscopy (TDS), is a technique used to study the desorption of molecules from a surface as the temperature is increased.[5][6] By monitoring the desorption products with a mass spectrometer, a TPD spectrum is obtained, which plots the desorption rate as a function of temperature. The temperature at which the desorption rate is maximal (the desorption temperature) is related to the activation energy of desorption, which provides an estimate of the binding energy.[5]
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[7] When a phosphine ligand binds to a metal surface, changes in the electronic environment of the phosphorus, metal, and other atoms in the ligand can be observed as shifts in their core-level binding energies.[8] For example, the P 2p binding energy in XPS can provide information about the chemical state of the phosphorus atom and its interaction with the metal surface.[2]
Surface-Enhanced Raman Spectroscopy (SERS)
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that provides vibrational information about molecules adsorbed on nanostructured metal surfaces, such as gold or silver nanoparticles.[9][10] The interaction with the metal surface can enhance the Raman signal by several orders of magnitude, allowing for the detection of even a single molecule.[10] Changes in the vibrational frequencies of the phosphine ligand upon adsorption, particularly the P-C stretching modes, can provide insights into the binding mechanism and the strength of the interaction.
Quantitative Data Summary
The following table summarizes computationally derived binding energies for selected phosphine ligands on a gold cluster. It is important to note that binding energies can be influenced by factors such as the specific metal surface (e.g., crystal facet), the presence of co-adsorbates, and the computational method employed.
| Phosphine Ligand | Metal System | Method | Binding Energy (kcal/mol) | Reference |
| Phosphine (PH₃) | Au₄ Cluster | DFT | -33.91 | [3] |
| Trimethylphosphine (PMe₃) | Au₄ Cluster | DFT | -46.44 | [3] |
| Triphenylphosphine (PPh₃) | Au₄ Cluster | DFT | -48.69 | [3] |
Workflow for Assessing Phosphine Ligand Binding Affinity
References
- 1. Density-functional tight-binding for phosphine-stabilized nanoscale gold clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Density-functional tight-binding for phosphine-stabilized nanoscale gold clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. WEBINAR: Understanding Metal Surfaces and Oxides with XPS [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Catalyst Immobilization on Silica Supports
For researchers, scientists, and drug development professionals, the successful immobilization of catalysts onto silica supports is a critical step in developing robust and reusable catalytic systems. This guide provides a comparative overview of common validation techniques, complete with experimental data and detailed protocols to ensure the stability and activity of your silica-supported catalysts.
The immobilization of catalysts on solid supports like silica offers numerous advantages, including ease of separation from the reaction mixture, potential for reuse, and improved catalyst stability.[1][2][3] The primary methods for attaching catalysts to silica include covalent bonding, physical adsorption, and encapsulation or entrapment.[4] The choice of method depends on the specific catalyst and the desired application, as each imparts different characteristics to the final catalytic system.[4][5]
This guide focuses on the essential validation techniques used to confirm successful immobilization and to characterize the resulting material. We will delve into spectroscopic, microscopic, and thermal analysis methods that provide a comprehensive picture of the catalyst's physical and chemical properties post-immobilization.
Comparison of Immobilization Methods and Validation Techniques
The success of catalyst immobilization is not only determined by the chosen method but also by a thorough validation process. Different analytical techniques provide complementary information about the catalyst's surface composition, chemical state, and morphology.
| Immobilization Method | Description | Advantages | Disadvantages | Key Validation Techniques |
| Covalent Bonding | The catalyst is attached to the silica surface through stable chemical bonds, often requiring surface functionalization.[4] | Reduced leaching of the catalyst, high stability.[4] | Can sometimes alter the catalyst's conformation and activity.[4] | FTIR, XPS, TGA, Elemental Analysis |
| Physical Adsorption | The catalyst is held on the silica surface by weaker forces like hydrogen bonding and electrostatic interactions.[4][6] | Simple procedure, less likely to alter catalyst structure. | Prone to catalyst leaching over time.[4] | TGA, BET, TEM |
| Encapsulation/Entrapment | The catalyst is physically trapped within the pores of the silica matrix during its formation (e.g., sol-gel method).[1][4] | High enzyme loading, good protection of the catalyst.[5] | Can lead to mass transfer limitations.[5] | TEM, SEM, N₂ Adsorption-Desorption |
| Validation Technique | Information Provided | Typical Results Indicating Successful Immobilization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups and chemical bonds on the silica surface.[7][8] | Appearance of characteristic vibrational bands of the catalyst on the silica spectrum.[7][9][10] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical (oxidation) states of elements on the surface.[11][12] | Presence of elements from the catalyst in the survey scan and high-resolution scans confirming the expected chemical states.[12] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature, indicating the amount of immobilized organic material.[13] | A weight loss step at a temperature corresponding to the decomposition of the immobilized catalyst.[14][15] |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the catalyst particles and the silica support, showing morphology and particle size.[5][16] | Visualization of catalyst nanoparticles dispersed on the silica support or within its pores.[5] |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area, pore volume, and pore size distribution of the silica support.[17] | Changes in surface area and pore volume after catalyst loading.[18] |
Experimental Protocols
Detailed methodologies are crucial for reproducible validation of catalyst immobilization. Below are protocols for the key analytical techniques.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to identify the functional groups of the catalyst that have been introduced onto the silica support.
Methodology:
-
Sample Preparation: Prepare a pellet by mixing a small amount of the dried, immobilized catalyst sample with potassium bromide (KBr). Alternatively, analyze the powder sample directly using an attenuated total reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the pure silica support (or the KBr pellet without the sample).
-
Sample Analysis: Acquire the FTIR spectrum of the immobilized catalyst sample.
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Successful immobilization is confirmed by the appearance of new absorption bands corresponding to the functional groups of the catalyst.[7][9]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the catalyst.[11]
Methodology:
-
Sample Preparation: Mount the powdered sample on a sample holder using double-sided conductive tape.
-
Analysis Chamber: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Survey Scan: Perform a wide energy range survey scan to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., the metal in a metallic catalyst, carbon, nitrogen).
-
Data Analysis: Analyze the binding energies of the core level peaks to determine the chemical states of the elements. For silica-supported catalysts, the Si 2p and O 1s peaks from the support will be prominent. The presence of peaks corresponding to the elements of the catalyst confirms its immobilization.
Thermogravimetric Analysis (TGA)
TGA measures the thermal stability of the immobilized catalyst and can be used to quantify the amount of organic material grafted onto the silica.[13]
Methodology:
-
Sample Preparation: Place a known mass of the dried immobilized catalyst into a TGA crucible.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[15]
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve will show mass loss at different temperatures. The mass loss corresponding to the decomposition of the immobilized organic catalyst, after accounting for the loss of water and dehydroxylation of the silica surface, provides a quantitative measure of the catalyst loading.[13][14]
Transmission Electron Microscopy (TEM)
TEM provides direct visual evidence of the catalyst's presence and dispersion on the silica support.
Methodology:
-
Sample Preparation: Disperse a small amount of the powdered catalyst in a suitable solvent (e.g., ethanol) and sonicate to create a fine suspension.
-
Grid Preparation: Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate.
-
Imaging: Insert the grid into the TEM and acquire images at various magnifications.
-
Analysis: Examine the images for the presence of catalyst nanoparticles on the silica surface. The size, morphology, and distribution of the catalyst particles can be determined from the images.[5]
Visualizing the Validation Process
To better illustrate the workflow and the interplay between different validation techniques, the following diagrams have been generated.
References
- 1. ort.edu.uy [ort.edu.uy]
- 2. digitalcommons.snc.edu [digitalcommons.snc.edu]
- 3. A Brief Overview of Recent Progress in Porous Silica as Catalyst Supports [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Immobilized Grubbs catalysts on mesoporous silica materials: insight into support characteristics and their impact on catalytic activity and product selectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Mesoporous Silica Functionalized with Calix[]arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. Advanced XPS-Based Techniques in the Characterization of Catalytic Materials: A Mini-Review | MDPI [mdpi.com]
- 13. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A Comprehensive Kinetic Study on the Enhanced Thermal Stability of Silica Xerogels with the Addition of Organochlorinated Substituents [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis and characterization of catalysts based on mesoporous silica partially hydrophobized for technological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Phosphine Ligands in Cross-Coupling Reactions: Enhancing Efficiency for Researchers and Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of phosphine ligands is a critical determinant in the success of cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are the backbone of countless pharmaceutical compounds and functional materials. The choice of phosphine ligand profoundly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the performance of various phosphine ligands in key cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic insights.
The efficacy of a phosphine ligand is intrinsically linked to its steric and electronic properties. Bulky, electron-rich ligands are known to promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle of many cross-coupling reactions. This guide will delve into the comparative performance of common phosphine ligands in three cornerstone cross-coupling reactions: the Buchwald-Hartwig amination, the Heck reaction, and the Sonogashira coupling.
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of phosphine ligand is paramount for achieving high yields, particularly with challenging substrates.
Performance Comparison of Phosphine Ligands in Buchwald-Hartwig Amination
The following table summarizes the performance of several common phosphine ligands in the amination of various aryl halides. The data highlights how ligand choice, in conjunction with the specific amine and aryl halide, dictates the reaction outcome.
| Ligand | Aryl Halide | Amine | Base | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| XPhos | 4-tert-butylbromobenzene | Aniline | NaOtBu | 1 | Toluene | 16 | 98 | [1] |
| RuPhos | 4-chlorotoluene | Di-n-butylamine | NaOtBu | 1 | Toluene | 2 | 95 | [1] |
| BrettPhos | 2-bromo-m-xylene | N-methylaniline | NaOtBu | 1 | Toluene | 4 | 99 | [1] |
| SPhos | 4-chloroanisole | Morpholine | K₃PO₄ | 2 | Dioxane | 12 | 92 | [1] |
| DavePhos | 1-bromo-4-fluorobenzene | Pyrrolidine | NaOtBu | 1 | Toluene | 3 | 97 | [1] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination reaction and can be optimized for specific substrates and ligands.[1]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent (typically 0.1-0.5 M concentration of the aryl halide).
-
Reaction Conditions: Seal the Schlenk tube and stir the mixture at a temperature ranging from room temperature to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-arylated amine.
Catalytic Cycle of Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[2][3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction: Carbon-Carbon Bond Formation via Olefin Arylation
The Heck reaction is a versatile method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity and efficiency of the reaction.
Performance Comparison of Phosphine Ligands in the Heck Reaction
The following table presents a comparison of different phosphine ligands in the Heck coupling of aryl halides with alkenes.
| Ligand | Aryl Halide | Alkene | Base | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Iodobenzene | Styrene | Et₃N | 1 | DMF | 100 | 95 |
| P(o-tolyl)₃ | Bromobenzene | n-Butyl acrylate | NaOAc | 1 | DMA | 120 | 88 |
| PCy₃ | Chlorobenzene | Styrene | K₂CO₃ | 2 | Dioxane | 140 | 75 |
| Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium | 4-Bromophenoxybenzene | Styrene | NaOAc | 0.01 | DMA | 120 | >99 |
Note: The data for the last entry refers to the performance of a specific palladium complex with a phosphine ligand.[4]
Experimental Protocol: General Procedure for the Heck Reaction
This protocol outlines a general procedure for the Heck reaction, which can be adapted for specific substrates and catalytic systems.[5]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (if not using a pre-formed complex)
-
Aryl or vinyl halide
-
Alkene
-
Base (e.g., Et₃N, NaOAc, K₂CO₃)
-
Solvent (e.g., DMF, DMA, dioxane)
-
Reaction vessel (e.g., Schlenk tube, round-bottom flask with condenser)
-
Magnetic stirrer and heating plate
-
Inert gas supply
Procedure:
-
Catalyst Preparation (if necessary): If not using a pre-formed catalyst, dissolve the palladium precursor and the phosphine ligand in the solvent in the reaction vessel under an inert atmosphere.
-
Reagent Addition: Add the aryl or vinyl halide, the alkene, and the base to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture with stirring to the desired temperature (typically 80-140 °C). Monitor the reaction by TLC or GC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Catalytic Cycle of the Heck Reaction
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the halide to Pd(0), migratory insertion of the alkene into the Pd-carbon bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.[6][7]
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling: Synthesizing Alkynes
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically co-catalyzed by palladium and copper complexes, and the phosphine ligand is critical for the stability and activity of the palladium catalyst.
Performance Comparison of Phosphine Ligands in the Sonogashira Coupling
The choice of phosphine ligand can significantly impact the efficiency of the Sonogashira coupling, especially with less reactive aryl chlorides.
| Ligand | Aryl Halide | Alkyne | Base | Pd Catalyst (mol%) | CuI (mol%) | Solvent | Yield (%) | Reference |
| PPh₃ | Iodobenzene | Phenylacetylene | Et₃N | 1 | 2 | THF | 95 | [8] |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylacetylene | Cs₂CO₃ | 2 | 4 | Toluene | 85 | [9] |
| XPhos | 4-Bromoanisole | 1-Octyne | DIPA | 1 | 2 | THF | 92 | [10] |
| SPhos | 2-Chloropyridine | Trimethylsilylacetylene | K₂CO₃ | 2 | 4 | Dioxane | 88 | [10] |
| Tedicyp | 4-Bromoacetophenone | Propiolaldehyde diethyl acetal | Et₃N | 0.01 | 0.02 | Toluene | >95 | [11] |
Experimental Protocol: General Procedure for Sonogashira Coupling
The following is a general experimental procedure for a Sonogashira coupling reaction.[12]
Materials:
-
Palladium catalyst precursor (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Phosphine ligand (if applicable)
-
Copper(I) iodide (CuI)
-
Aryl or vinyl halide
-
Terminal alkyne
-
Base (e.g., Et₃N, DIPA)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (if used) in the anhydrous solvent.
-
Reagent Addition: Add the copper(I) iodide (e.g., 2-5 mol%), the aryl or vinyl halide (1.0 equivalent), the terminal alkyne (1.2 equivalents), and the base (2-3 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate in vacuo. The crude product is then purified by column chromatography.
Catalytic Cycle of the Sonogashira Coupling
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13][14]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemistnotes.com [chemistnotes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Controlling Molecular Architecture: A Comparative Guide to Regioselectivity in Phosphine-Catalyzed Hydrosilylation
For researchers, scientists, and professionals in drug development, the precise functionalization of molecules is paramount. Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a powerful tool in synthesis. The regiochemical outcome of this reaction, dictating the final architecture of the product, is critically influenced by the choice of catalyst. This guide provides a comparative analysis of various phosphine-based catalytic systems, offering insights into their performance and the experimental conditions that govern regioselectivity.
The hydrosilylation of alkenes and alkynes can yield either Markovnikov or anti-Markovnikov addition products. The selection of the central metal and, crucially, the phosphine ligand of the catalyst allows chemists to steer the reaction towards the desired isomer, a key consideration in the synthesis of complex molecules and pharmaceutical intermediates.
Performance Comparison of Phosphine Catalysts in Hydrosilylation
The regioselectivity of hydrosilylation is a nuanced interplay between the electronic and steric properties of the phosphine ligand, the nature of the metal center, the substrate, and the silane reagent. The following tables summarize quantitative data from various studies, showcasing the performance of different phosphine-based catalysts in controlling the regiochemical outcome.
Hydrosilylation of Alkenes
| Metal | Phosphine Ligand | Substrate | Silane | Regioselectivity (Branched:Linear / Markovnikov:anti-Markovnikov) | Yield (%) | Reference |
| Co | Xantphos | Vinylarenes | PhSiH₃ | >99:1 (Markovnikov) | High | [1] |
| Co | P(OPh)₃ | Aliphatic Alkenes | HSi(OEt)₃ | >1:99 (anti-Markovnikov) | High | [2] |
| Rh | PPh₃ | 1-Hexene | Et₃SiH | High selectivity for terminal anti-Markovnikov product | Quantitative | [3] |
| Ir | PhP(o-C₆H₄CH₂SiiPr₂)₂ | 1-Hexene | Et₃SiH | Results in allylsilanes (dehydrogenative silylation) | - | [3] |
| Pd | PMe₃ | Acrylonitrile | HSiPh₃ | Markovnikov selective | High | [4] |
Hydrosilylation of Alkynes
| Metal | Phosphine Ligand | Substrate | Silane | Regioselectivity (α-isomer:β-(E)-isomer) | Yield (%) | Reference |
| Mo | dppb | Phenylacetylene | PhSiH₃ | ≥20:1 (β-(E)-isomer favored) | High | [5][6] |
| Co | dppp | 1,3-Diynes | Ph₂SiH₂ | Highly selective for (E)-2-silyl-1,3-enynes | High | [7] |
| Pt | P(C₆F₅)₃ | Propynamides | Various | Exclusive α-isomer | Good | [8] |
| Pt | JohnPhos | Propynamides | Various | Favors β-(E)-isomer | Good | [8] |
Factors Influencing Regioselectivity
The choice between Markovnikov and anti-Markovnikov addition is a critical aspect of hydrosilylation. The diagram below illustrates the key factors that researchers can manipulate to control the regiochemical outcome of the reaction.
Caption: Key factors influencing the regiochemical outcome of hydrosilylation reactions.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for hydrosilylation catalyzed by transition metal complexes is the Chalk-Harrod mechanism.[9][10] This process involves the oxidative addition of the silane to the metal center, followed by coordination of the unsaturated substrate, migratory insertion, and finally, reductive elimination to yield the product and regenerate the catalyst. The regioselectivity is determined during the migratory insertion step.
Caption: The Chalk-Harrod mechanism for catalytic hydrosilylation.
Experimental Protocols
The following provides a general methodology for a phosphine-catalyzed hydrosilylation reaction. Specific conditions such as catalyst loading, temperature, and reaction time will vary depending on the specific catalytic system and substrates used.
General Procedure for Iridium-Catalyzed Hydrosilylation of an Alkene:
-
Materials:
-
[IrCl(cod)]₂ (catalyst precursor)
-
Phosphine ligand
-
Alkene substrate
-
Hydrosilane
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, the catalyst precursor (e.g., [IrCl(cod)]₂, 1-2 mol%) and the phosphine ligand (equimolar to the metal) are placed under an inert atmosphere.
-
Anhydrous solvent is added, and the mixture is stirred at room temperature for a specified time to allow for ligand exchange and catalyst formation.
-
The alkene substrate (1.0 equiv) is then added to the reaction mixture.
-
The hydrosilane (1.1-1.5 equiv) is added dropwise to the stirring solution.
-
The reaction is stirred at the desired temperature (which can range from room temperature to elevated temperatures) and monitored by an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired hydrosilylated product.
-
Note: For air- and moisture-sensitive reagents, standard Schlenk line or glovebox techniques should be employed.
Conclusion
The regioselectivity in phosphine-catalyzed hydrosilylation is a well-studied yet continually evolving field. By carefully selecting the metal-phosphine catalyst combination and optimizing reaction conditions, researchers can achieve high selectivity for either Markovnikov or anti-Markovnikov products. The data and protocols presented in this guide serve as a valuable resource for synthetic chemists aiming to leverage the power of hydrosilylation in their research and development endeavors. The continued exploration of novel phosphine ligands and catalytic systems promises to further expand the synthetic utility of this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molybdenum-Catalyzed (E)-Selective Anti-Markovnikov Hydrosilylation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly regioselective, ligand-differentiated platinum-catalysed hydrosilylation of propynamides - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03832D [pubs.rsc.org]
- 9. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 10. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Diphenyl(2-(triethoxysilyl)ethyl)phosphine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like Diphenyl(2-(triethoxysilyl)ethyl)phosphine is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this organophosphine and silylating agent, ensuring the protection of personnel and the environment.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Due to its chemical nature, it requires careful management to mitigate risks during disposal. The following procedures are designed to provide clear, actionable guidance for laboratory personnel.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to adhere to strict safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) and having a clear plan for spill management.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Nitrile or neoprene gloves |
| Eye Protection | Chemical safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Spill Management:
In the event of a spill, immediately evacuate the area and remove all sources of ignition. Ventilate the space and wear the prescribed PPE. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a sealed container for disposal as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a controlled environment, preferably within a chemical fume hood.
-
Inert Atmosphere: Handle the chemical under an inert atmosphere, such as nitrogen or argon, to prevent unwanted reactions.
-
Small Quantities: For small residual quantities, carefully transfer the material into a designated, labeled container for hazardous chemical waste. This container should be compatible with organophosphorus and silylating compounds.
-
Avoid Water Contact: Do not allow the chemical to come into contact with water, as the triethoxysilyl group can hydrolyze.
-
Waste Collection: The primary disposal method is to collect the waste material in a sealed, properly labeled container and arrange for pickup by a licensed hazardous waste disposal company. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination of Glassware: Rinse any contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The solvent rinsate must be collected and disposed of as hazardous waste.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided here is for guidance purposes only and is based on general principles of chemical safety. It is not a substitute for a comprehensive risk assessment and adherence to all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
